N-Thiazol-2-yl-succinamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGZMBKMJRZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292202 | |
| Record name | N-Thiazol-2-yl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19692-00-3 | |
| Record name | 19692-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Thiazol-2-yl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Thiazol-2-yl-succinamic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of N-Thiazol-2-yl-succinamic acid and its prominent analog, N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and insights into the potential applications of these compounds.
Core Chemical Properties
The fundamental chemical properties of this compound and N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid are summarized below. These tables facilitate a comparative analysis of their physicochemical characteristics.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | PubChem[1] |
| CAS Number | 19692-00-3 | PubChem[1] |
| Molecular Formula | C₇H₈N₂O₃S | PubChem[1] |
| Molecular Weight | 200.22 g/mol | PubChem[1] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CCC(=O)O | PubChem[1] |
| InChI Key | RWHHPCNVIJDNCI-UHFFFAOYSA-N | PubChem[1] |
Table 2: Chemical Properties of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
| Property | Value | Source |
| IUPAC Name | 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | PubChem[2] |
| CAS Number | 304459-57-2 | PubChem[2] |
| Molecular Formula | C₉H₁₂N₂O₃S | PubChem[2] |
| Molecular Weight | 228.27 g/mol | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 228.05686342 Da | PubChem[2] |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCC(=O)O)C | PubChem[2] |
| InChI Key | JXKCUPZVQVCDTB-UHFFFAOYSA-N | Echemi[3] |
| Density | 1.38 g/cm³ | Echemi[3] |
| Refractive Index | 1.611 | Echemi[3] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the synthesis via the reaction of 2-aminothiazole with succinic anhydride.
Materials and Reagents:
-
2-aminothiazole
-
Succinic anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Cooling bath (ice-water)
-
Purification apparatus (filtration setup, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: While stirring the solution, add succinic anhydride (1.0 to 1.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the resulting precipitate (the product) is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold diethyl ether or water) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
A similar protocol can be followed for the synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, substituting 2-aminothiazole with 2-amino-4,5-dimethylthiazole.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of this compound is limited in the current scientific literature. However, the broader class of thiazole-containing compounds has been extensively studied and shown to exhibit a wide range of pharmacological activities.
Thiazole derivatives are known to act as:
-
Glucokinase activators , which have potential applications in the treatment of type 2 diabetes.[4][5]
-
Anticancer agents , with some derivatives showing cytotoxic effects against various cancer cell lines.[6]
-
Ion channel modulators . Notably, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7][8] This suggests that this compound could potentially interact with similar biological targets.
It is important to note the distinction from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a different thiazole-containing compound widely used in cell viability assays.[9][10][11][12][13] The structural similarity should not be taken as an indication of similar biological function.
Given the lack of specific data on the signaling pathways modulated by this compound, a diagrammatic representation of a known pathway is not feasible at this time. Instead, a logical workflow for its synthesis is provided below.
Visualizations
Caption: Proposed synthetic workflow for this compound.
This guide provides a foundational understanding of this compound and its dimethylated derivative. Further experimental investigation is warranted to fully elucidate their biological activities and therapeutic potential.
References
- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C9H12N2O3S | CID 782759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and accurate 3-(4,5-dimethyl thiazol-2-yl)-2,5-diphenyl tetrazolium bromide colorimetric assay for quantification of bacteriocins with nisin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
Elucidation of the Chemical Structure of N-Thiazol-2-yl-succinamic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of N-Thiazol-2-yl-succinamic acid, a molecule of interest in medicinal chemistry. The document outlines the synthetic protocol, detailed spectroscopic data interpretation, and the logical workflow for its characterization.
Chemical Structure and Properties
This compound is a derivative of 2-aminothiazole and succinic acid. Its chemical structure consists of a thiazole ring connected via an amide linkage to a succinamic acid moiety.
| Identifier | Value |
| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.22 g/mol |
| CAS Number | 30288-53-4 |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 2-aminothiazole with succinic anhydride.[1] This reaction is a classic example of nucleophilic acyl substitution where the amino group of the thiazole attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group.
Experimental Protocol
Materials:
-
2-aminothiazole
-
Succinic anhydride
-
Acetone (or other polar organic solvents like 1,4-dioxane or isopropanol)[1]
Procedure:
-
Dissolve equimolar amounts of 2-aminothiazole and succinic anhydride in a suitable polar organic solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.[1]
-
Heat the reaction mixture to reflux and maintain for a sufficient period to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent to obtain a pure crystalline solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data for Structure Elucidation
The structure of the synthesized compound is confirmed through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| N-H (amide) | ~3300-3500 (stretch) |
| C=O (amide) | ~1650-1680 (stretch) |
| C=O (carboxylic acid) | ~1700-1725 (stretch) |
| O-H (carboxylic acid) | ~2500-3300 (broad stretch) |
| C-N (amide) | ~1210-1335 (stretch) |
| C-S (thiazole) | ~600-800 (stretch) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the thiazole ring and the succinamic acid chain. A study on the reaction between succinic anhydride and 2-aminothiazole reported doublets at 6.53 and 6.93 ppm corresponding to the thiazole protons.[1]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiazole-H | ~6.5-7.5 | Doublet | 2H |
| -CH₂- (succinic acid) | ~2.5-3.0 | Multiplet | 4H |
| -NH- (amide) | ~10.0-12.0 | Singlet (broad) | 1H |
| -OH (carboxylic acid) | ~11.0-13.0 | Singlet (broad) | 1H |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | ~170-175 |
| C=O (carboxylic acid) | ~175-180 |
| Thiazole-C (C-S-N) | ~155-165 |
| Thiazole-C | ~110-140 |
| -CH₂- (succinic acid) | ~30-40 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₈N₂O₃S), the expected molecular ion peak [M]⁺ would be at m/z 200.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Relationship for Structure Confirmation
The elucidation of the structure of this compound follows a logical progression of experiments and data analysis.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion
The structure of this compound can be unequivocally confirmed through a combination of a well-defined synthetic route and comprehensive spectroscopic analysis. The experimental data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provide complementary information that, when pieced together, validates the proposed chemical structure. This guide provides the necessary framework for researchers to synthesize and characterize this and similar thiazole-containing compounds.
References
An In-depth Technical Guide to N-Thiazol-2-yl-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Thiazol-2-yl-succinamic acid (CAS Number: 19692-00-3), including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known functions of its structural components.
Core Identifiers and Properties
This compound is a chemical compound containing a thiazole ring linked to a succinamic acid moiety. The succinamic acid component is a derivative of succinic acid where one of the carboxylic acid groups is replaced by an amide.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 19692-00-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃S | [1] |
| PubChem CID | 255363 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 200.22 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in DMSO and DMF | Predicted based on related structures |
| Purity Specification | Min. 95% | [2] |
| Storage | Store long-term in a cool, dry place. | [2] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process: the formation of succinic anhydride followed by its reaction with 2-aminothiazole.
Step 1: Preparation of Succinic Anhydride (if not commercially available)
-
Dehydration of Succinic Acid: Succinic acid (1 equivalent) is heated with a dehydrating agent such as acetyl chloride or acetic anhydride (excess) under reflux.
-
Isolation: The reaction mixture is cooled, and the resulting succinic anhydride is isolated by filtration or distillation.
Step 2: Acylation of 2-Aminothiazole
-
Reaction Setup: 2-Aminothiazole (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., dry acetone, dichloromethane, or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Addition of Succinic Anhydride: Succinic anhydride (1.1 equivalents) is added portion-wise to the stirred solution.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: Proposed synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, the presence of the 2-aminothiazole and succinamic acid moieties suggests potential activities based on the known pharmacology of these classes of compounds.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:
-
Anticancer: Some 2-aminothiazole derivatives have shown efficacy as inhibitors of various kinases involved in cancer cell proliferation and survival.
-
Antimicrobial: The thiazole ring is a key component of some antibacterial and antifungal agents.
-
Anti-inflammatory: Certain compounds containing the 2-aminothiazole nucleus have demonstrated anti-inflammatory properties.
Succinamic acid derivatives and the related succinimides are also known to possess diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[4][5]
Given the lack of specific data for this compound, it is hypothesized that its biological profile could encompass one or more of these activities. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific mechanism of action and therapeutic potential.
Caption: Inferred potential biological activities of this compound based on its structural components.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are scarce, its structural features suggest that it may possess interesting pharmacological properties. The provided synthetic protocol offers a starting point for its preparation, and the outlined potential activities can guide future research into its therapeutic applications. It is imperative that any biological activities are confirmed through rigorous experimental testing.
References
- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19692-00-3 N-Thiazol-2-ylsuccinamic acid AKSci 6628AD [aksci.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Thiazol-2-yl-succinamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Thiazol-2-yl-succinamic acid, a molecule of interest in medicinal chemistry. The primary and most direct synthetic route involves the acylation of 2-aminothiazole with succinic anhydride. This document details the experimental protocol for this synthesis, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
Core Synthesis
The synthesis of this compound is achieved through the reaction of 2-aminothiazole and succinic anhydride. The reaction can be performed in various polar organic solvents, such as acetone, 1,4-dioxane, and isopropanol, as well as under mechanochemical conditions.[1] The use of acetic acid as a solvent has also been suggested for similar reactions involving 2-aminothiazole derivatives and succinic anhydride.[2] The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that while the synthetic route is established, detailed characterization data in the public domain is limited.
| Parameter | Value | Notes and References |
| Molecular Formula | C₇H₈N₂O₃S | [3] |
| Molecular Weight | 200.22 g/mol | [3] |
| Reaction Yield | Does not exceed 15 wt.% | In isopropanol (IPA) medium.[1] Yields in other solvents are not specified. The efficiency of the process is noted to be higher under mechanochemical reaction conditions compared to traditional solution synthesis.[1] |
| Melting Point | Not available | Data not found in the reviewed literature. |
| ¹H NMR | The spectrum of the synthesized substance shows five proton signals. | A study mentions doublets at 6.53 ppm and 6.93 ppm corresponding to the =CH- protons of the thiazole ring in the starting material, 2-aminothiazole.[1] Complete spectral data for the final product is not provided. |
| ¹³C NMR | Not available | Data not found in the reviewed literature. |
| IR Spectroscopy | Not available | While IR spectroscopy was used for characterization, specific band positions for the final product are not detailed in the reviewed literature.[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on the reaction of 2-aminothiazole with succinic anhydride in an organic solvent. Acetone is chosen here as a representative solvent.
Materials:
-
2-Aminothiazole
-
Succinic anhydride
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in anhydrous acetone.
-
Addition of Reagent: To the stirred solution, add succinic anhydride (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain for a specified period (e.g., 1 hour).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Isolation of Product: The solvent from the filtrate can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualized Workflow and Diagrams
The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to N-Thiazol-2-yl-succinamic Acid: Synthesis, Characterization, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Thiazol-2-yl-succinamic acid is a small organic molecule belonging to the succinamic acid class of compounds, which are mono-amides of succinic acid. The incorporation of a thiazole ring is of significant interest in medicinal chemistry, as this heterocycle is a key structural motif in numerous biologically active compounds with a wide range of therapeutic properties. Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities, often through the inhibition of key enzymes such as protein kinases. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic protocol, methods for its characterization, and a discussion of its potential biological activities based on the known properties of structurally related molecules.
Chemical Identity
The unambiguous identification of a chemical entity is crucial for scientific research. The IUPAC name for this compound is 4-oxo-4-(thiazol-2-ylamino)butanoic acid .
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid |
| Synonyms | This compound, n-thiazol-2-ylsuccinamic acid, 3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.22 g/mol |
| CAS Number | 19692-00-3 |
Proposed Synthesis
Experimental Protocol: Synthesis of 4-oxo-4-(thiazol-2-ylamino)butanoic acid
-
Materials :
-
2-Aminothiazole
-
Succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure :
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminothiazole in anhydrous DMF.
-
To this solution, add 1.1 equivalents of succinic anhydride in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing cold diethyl ether to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
To further purify the product, it can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Caption: Proposed workflow for the synthesis of this compound.
Characterization Methods
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Table 2: Spectroscopic Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiazole ring protons, the methylene protons of the succinyl moiety, and the amide and carboxylic acid protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the carbons of the thiazole ring, and the methylene carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-H stretching. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound ([M+H]⁺ or [M-H]⁻). |
Potential Biological Activities and Screening Protocols
Based on the known biological activities of other thiazole-containing compounds, this compound could be a candidate for screening in several therapeutic areas.
Antimicrobial Activity
Many thiazole derivatives exhibit potent antimicrobial properties.[1][2]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Materials :
-
This compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Sterile DMSO (for compound dissolution)
-
-
Procedure :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive control wells (microbes with standard antimicrobial agent) and negative control wells (microbes in broth only).
-
Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Kinase Inhibition
Thiazole-containing molecules have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Materials :
-
This compound
-
Purified recombinant protein kinase (e.g., VEGFR-2, CDK9)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Known kinase inhibitor (positive control)
-
-
Procedure :
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified period at the optimal temperature for the enzyme.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).
-
Potential Signaling Pathway Interactions
Given the prevalence of thiazole derivatives as kinase inhibitors, this compound could potentially modulate intracellular signaling pathways. For instance, if the compound were to inhibit a receptor tyrosine kinase (RTK) like VEGFR-2, it could disrupt downstream signaling cascades involved in cell proliferation and angiogenesis.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents an interesting chemical entity for further investigation due to its succinamic acid core and the presence of the biologically significant thiazole moiety. While specific experimental data for this compound is limited in the public domain, this guide provides a robust theoretical framework for its synthesis, characterization, and biological evaluation. The proposed protocols are based on well-established methodologies for similar compounds. Future research into this compound could uncover novel therapeutic potential, particularly in the areas of infectious diseases and oncology.
References
- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
N-Thiazol-2-yl-succinamic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Thiazol-2-yl-succinamic acid, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical properties, a detailed synthesis protocol, and a proposed workflow for the preliminary assessment of its biological activity.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Weight | 200.22 g/mol |
| Molecular Formula | C₇H₈N₂O₃S |
Synthesis Protocol
The synthesis of this compound can be achieved through the nucleophilic acyl substitution of 2-aminothiazole with succinic anhydride. This reaction is a common and efficient method for the preparation of N-substituted succinamic acids.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminothiazole
-
Succinic Anhydride
-
Anhydrous polar aprotic solvent (e.g., acetone, 1,4-dioxane, or isopropanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in a suitable anhydrous polar aprotic solvent.
-
Reagent Addition: While stirring, add succinic anhydride (1 equivalent) to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at a moderately elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour) to ensure the completion of the reaction.[2]
-
Product Precipitation: Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.
-
Isolation: The precipitated this compound is collected by filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and dried under vacuum.
Biological Activity Screening
While specific signaling pathways for this compound are not yet extensively documented, the 2-aminothiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of 2-aminothiazole have been investigated for their potential as antagonists of the Zinc-Activated Channel (ZAC), as well as for their antiproliferative and antioxidant properties.[3][4][5][6][7] A general workflow for the preliminary biological screening of this compound is proposed below.
Proposed Experimental Workflow for Biological Screening
-
Primary Cytotoxicity Assay: The initial step involves assessing the general cytotoxicity of the compound against a panel of human cancer cell lines and a normal cell line to determine its therapeutic window.
-
Target-Based Screening: Based on the activities of related 2-aminothiazole derivatives, a target-based screening approach can be employed. This could include assays to evaluate its inhibitory activity against specific enzymes or its antagonist effect on ion channels like ZAC.
-
Mechanism of Action Studies: For promising hits from the primary screen, further studies can be conducted to elucidate the mechanism of action. This may involve cell cycle analysis, apoptosis assays, or measurement of reactive oxygen species (ROS) levels.
-
Lead Optimization: If significant biological activity is confirmed, the succinamic acid moiety and the thiazole ring can be chemically modified to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"N-Thiazol-2-yl-succinamic acid" physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Thiazol-2-yl-succinamic acid is a chemical compound featuring a central thiazole ring linked to a succinamic acid moiety. The thiazole ring is a well-known pharmacophore present in a wide array of biologically active compounds. This technical guide provides a summary of the known physical and chemical characteristics of this compound, a representative experimental protocol for its synthesis, and a discussion of the potential biological significance of the 2-aminothiazole scaffold.
Physical and Chemical Characteristics
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃S | PubChem[1] |
| Molecular Weight | 200.22 g/mol | PubChem[1] |
| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | PubChem[1] |
| CAS Number | 30289-29-3 | PubChem[1] |
| Topological Polar Surface Area | 107 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Complexity | 239 | PubChem[1] |
Note: The data presented in this table are computationally derived and may differ from experimentally determined values.
Representative Synthesis Protocol
A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, based on general principles of organic chemistry, a plausible and representative method involves the acylation of 2-aminothiazole with succinic anhydride.[2][3] This reaction is a common method for the formation of N-substituted succinamic acids.
Reaction: 2-Aminothiazole + Succinic Anhydride → this compound
Materials and Reagents:
-
2-Aminothiazole
-
Succinic Anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Filtration apparatus (Büchner funnel and flask)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole (1.0 equivalent) in a suitable anhydrous solvent.
-
Addition of Reagent: To the stirred solution of 2-aminothiazole, add succinic anhydride (1.0 to 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (2-aminothiazole) is consumed.
-
Work-up: Upon completion of the reaction, the solvent may be partially or fully removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product, this compound, which may precipitate out of the solution, can be collected by filtration. The solid is then washed with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the representative synthesis of this compound.
References
Hypothetical Mechanism of Action for N-Thiazol-2-yl-succinamic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data for N-Thiazol-2-yl-succinamic acid is not publicly available, its chemical structure, featuring a thiazole ring linked to a succinamic acid moiety, strongly suggests a plausible mechanism of action as a succinate dehydrogenase inhibitor (SDHI) . This technical guide outlines a detailed hypothesis for this mechanism, drawing upon extensive research on structurally analogous thiazole carboxamide compounds. The proposed mechanism centers on the inhibition of mitochondrial complex II, leading to disruption of the electron transport chain and the tricarboxylic acid cycle. This guide provides a comprehensive overview of the hypothesized signaling pathway, quantitative data from related compounds, detailed experimental protocols for validation, and visual diagrams to elucidate the proposed molecular interactions and experimental workflows.
Introduction: The Succinate Dehydrogenase Inhibitor Hypothesis
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ETC via ubiquinone. Due to its essential role in cellular respiration, SDH has become a key target for the development of fungicides.
A significant class of SDH inhibitors (SDHIs) are the carboxamides, which are characterized by a core aromatic or heteroaromatic ring linked to an amide. The structural similarity of this compound to known thiazole carboxamide fungicides forms the basis of the hypothesis that it acts as an SDHI. These compounds are known to bind to the ubiquinone (Coenzyme Q) binding site (Q-site) of the SDH enzyme complex, thereby blocking its catalytic activity.
This guide will explore this hypothesis in depth, providing the necessary theoretical and practical framework for researchers to investigate the potential activity of this compound.
Hypothesized Signaling Pathway: Inhibition of Mitochondrial Respiration
The proposed mechanism of action for this compound involves its binding to the Q-site of the SDH complex. This binding event is hypothesized to be competitive with the natural substrate, ubiquinone.
The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The Q-site is a hydrophobic pocket formed by residues from the SDHB, SDHC, and SDHD subunits. The binding of this compound to this site is predicted to be stabilized by a network of hydrogen bonds and hydrophobic interactions.
Key amino acid residues within the Q-site that are likely to interact with thiazole carboxamides include those in the SDHB, SDHC, and SDHD subunits. The thiazole ring is expected to engage in hydrophobic interactions, while the carboxamide linker can form crucial hydrogen bonds. The succinamic acid portion of the molecule would also contribute to the binding affinity and specificity.
The inhibition of SDH activity by this compound would lead to two primary downstream effects:
-
Disruption of the Electron Transport Chain: By preventing the reduction of ubiquinone, the transfer of electrons from the TCA cycle to complex III of the ETC is halted. This leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).
-
Inhibition of the Tricarboxylic Acid Cycle: The accumulation of succinate due to the inhibition of its oxidation to fumarate can lead to feedback inhibition of other enzymes in the TCA cycle, further disrupting cellular metabolism.
Quantitative Data from Structurally Related Compounds
To provide a quantitative basis for the SDHI hypothesis, the following table summarizes the biological activities of several known thiazole carboxamide and related SDHIs. This data, collected from various public sources, demonstrates the potency of this chemical class against fungal pathogens and the SDH enzyme.
| Compound Class | Compound Example | Target Organism | Assay Type | Value | Reference |
| Thiazole Carboxamides | Thifluzamide | Rhizoctonia cerealis | Mycelial Growth | EC50: 22.1 mg/L | [1] |
| Sclerotinia sclerotiorum | Mycelial Growth | EC50: 4.4 mg/L | [1] | ||
| S. sclerotiorum SDH | Enzyme Inhibition | IC50: 0.55 mg/L | [1] | ||
| Compound 6g | R. cerealis | Mycelial Growth | EC50: 6.2 mg/L | [1] | |
| S. sclerotiorum | Mycelial Growth | EC50: 0.6 mg/L | [1] | ||
| S. sclerotiorum SDH | Enzyme Inhibition | IC50: 0.56 mg/L | [1] | ||
| Pyrazole-Thiazole Carboxamides | Compound 9ac | Rhizoctonia cerealis | Mycelial Growth | EC50: 1.1-4.9 mg/L | [2] |
| Compound 9cd | Sclerotinia sclerotiorum | Mycelial Growth | EC50: 0.8 mg/L | [2] | |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Compound 4i | Sclerotinia sclerotiorum | Mycelial Growth | EC50: 0.140 mg/L | [3] |
| Boscalid (Reference) | S. sclerotiorum | Mycelial Growth | EC50: 0.645 mg/L | [3] | |
| Compound 4g | S. sclerotiorum SDH | Enzyme Inhibition | IC50: 1.01 µM | [3] | |
| Compound 4i | S. sclerotiorum SDH | Enzyme Inhibition | IC50: 4.53 µM | [3] | |
| Boscalid (Reference) | S. sclerotiorum SDH | Enzyme Inhibition | IC50: 3.51 µM | [3] |
Experimental Protocols for Hypothesis Validation
To empirically test the hypothesis that this compound functions as an SDHI, a series of in vitro and enzyme-based assays are recommended.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of relevant fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fungal strains of interest (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
96-well microtiter plates
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the fungal growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M38-A2 for filamentous fungi).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal strain.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring absorbance at a specific wavelength.
Succinate Dehydrogenase (SDH) Inhibition Assay
This enzyme assay directly measures the inhibitory effect of the compound on SDH activity.
Materials:
-
Mitochondrial fraction isolated from the target fungus or a model organism
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate (substrate)
-
Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target organism using differential centrifugation.
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, mitochondrial preparation, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (succinate) and the electron acceptors (PMS and DCPIP).
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.
-
IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition of SDH activity (IC50) by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations: Workflows and Logical Relationships
To further clarify the proposed research plan, the following diagrams illustrate the experimental workflow for screening and validating potential SDHIs.
Conclusion
The hypothesis that this compound acts as a succinate dehydrogenase inhibitor is well-founded based on the extensive body of evidence for structurally similar thiazole carboxamide compounds. This technical guide provides a comprehensive framework for investigating this hypothesis, including the proposed signaling pathway, comparative quantitative data, detailed experimental protocols, and visual workflows. The provided information is intended to empower researchers, scientists, and drug development professionals to effectively evaluate the potential of this compound as a novel SDHI and to guide future research in this area. It is important to reiterate that the mechanism of action described herein is a hypothesis and requires experimental validation.
References
An In-depth Technical Guide to N-Thiazol-2-yl-succinamic Acid and its Analogs
This technical guide provides a comprehensive overview of N-Thiazol-2-yl-succinamic acid and related compounds, focusing on their synthesis, potential biological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound belongs to the broader class of N-acyl-2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] While specific literature on this compound is limited, the chemical moiety is related to compounds that have demonstrated a range of activities, including enzyme inhibition and ion channel modulation.[2][3] This guide will therefore draw upon data from closely related analogs to provide a thorough understanding of the potential of this compound class.
Physicochemical Properties
The fundamental properties of this compound and a related dimethylated analog are summarized below. This data is computationally derived and sourced from public chemical databases.
| Property | This compound[4] | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid[5] |
| Molecular Formula | C₇H₈N₂O₃S | C₉H₁₂N₂O₃S |
| Molecular Weight | 200.22 g/mol | 228.27 g/mol |
| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
| CAS Number | 90566-60-6 | 304459-57-2 |
| XLogP3 | -0.3 | 0.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound:
A general protocol for the acylation of 2-aminothiazole with an acid anhydride is as follows:
-
Materials: 2-aminothiazole, succinic anhydride, a suitable aprotic solvent (e.g., anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile), and a non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine).
-
Procedure:
-
Dissolve 2-aminothiazole (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Dissolve succinic anhydride (1.0 to 1.2 equivalents) in the same anhydrous solvent and add it dropwise to the 2-aminothiazole solution at room temperature or 0 °C to control the reaction exotherm.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and unreacted starting materials. This may involve washing with a dilute acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
This proposed workflow is illustrated in the following diagram:
Biological Activity and Potential Applications
While no biological data for this compound has been found, the activities of structurally related compounds suggest several potential areas of application.
A study on N-(thiazol-2-yl)-benzamide analogs identified them as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[6][7] Several of these analogs exhibited potent inhibition of ZAC.
| Compound | IC₅₀ (µM) at ZAC | Reference |
| Analog 2b | 1-3 | [6] |
| Analog 4c | 1-3 | [6] |
| Analog 5a (TTFB) | 1-3 | [6] |
The mechanism of action for these antagonists is proposed to be noncompetitive, suggesting they act as negative allosteric modulators.[7]
Derivatives of 2-aminothiazole have been investigated as inhibitors of various enzymes. For instance, certain 2-aminothiazole sulfonamides have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[8] Another study identified N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors, with the most promising compound, W24, having an IC₅₀ value of 53.0 ± 7.7 µM.[3] Additionally, some 2-amino thiazole derivatives have demonstrated inhibitory effects on carbonic anhydrase and cholinesterase isoenzymes.[9]
| Compound Class | Target Enzyme | Reported Activity (IC₅₀ or Kᵢ) | Reference |
| 2-aminothiazole sulfonamides | α-glucosidase, α-amylase | IC₅₀ values from 20.34 to 37.20 µM/mL | [8] |
| N-(phenylsulfonyl)thiazole-2-carboxamides | α-glucosidase | IC₅₀ of 53.0 ± 7.7 µM for compound W24 | [3] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Kᵢ of 0.008 ± 0.001 µM | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Kᵢ of 0.124 ± 0.017 µM | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | Kᵢ of 0.129 ± 0.030 µM | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | Kᵢ of 0.083 ± 0.041 µM | [9] |
Thiazol-2-yl benzamide derivatives have also been explored as potential glucokinase (GK) activators for the treatment of type 2 diabetes.[2] Several synthesized compounds showed good in vitro GK activation, with activation folds ranging from 1.48 to 1.83.[2]
Signaling Pathways
Given the antagonist activity of related compounds on the Zinc-Activated Channel (ZAC), a hypothetical signaling pathway involving ZAC modulation can be proposed for this compound. ZAC is a ligand-gated ion channel that, upon activation by zinc ions, allows the influx of cations, leading to cell membrane depolarization and subsequent downstream cellular effects. An antagonist would block this process.
Conclusion
This compound is a compound with limited direct characterization in the scientific literature. However, the extensive research on its structural analogs provides a strong foundation for predicting its physicochemical properties, devising a viable synthetic strategy, and postulating its potential biological activities. The N-acyl-2-aminothiazole scaffold is a versatile pharmacophore, and further investigation into this compound is warranted to explore its potential as a modulator of ion channels, an enzyme inhibitor, or in other therapeutic areas. The experimental protocols and data presented in this guide, drawn from related compounds, offer a valuable starting point for such research endeavors.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C9H12N2O3S | CID 782759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterization of N-Thiazol-2-yl-succinamic acid using ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Thiazol-2-yl-succinamic acid (C₇H₈N₂O₃S) is a heterocyclic compound incorporating a thiazole ring and a succinamic acid moiety.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and potential as glucokinase activators.[2][3][4][5] Accurate structural characterization is a critical step in the development of new therapeutic agents. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using ¹H NMR.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of related compounds, including succinic acid and various thiazole derivatives.[6][7][8]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4' | ~ 7.5 | d | 1H | Thiazole ring proton |
| H-5' | ~ 7.0 | d | 1H | Thiazole ring proton |
| -CH₂- (a) | ~ 2.8 | t | 2H | Methylene adjacent to amide |
| -CH₂- (b) | ~ 2.6 | t | 2H | Methylene adjacent to carboxylic acid |
| -COOH | > 10 | br s | 1H | Carboxylic acid proton |
| -NH- | > 9 | br s | 1H | Amide proton |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and can be influenced by the solvent and concentration.
Experimental Protocol
This section details the methodology for acquiring ¹H NMR spectra of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials for sample preparation
2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for compounds with exchangeable protons like -COOH and -NH).
-
Add a small amount of an internal standard (e.g., TMS) to the solution for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3. NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Specify the deuterated solvent used (e.g., DMSO-d₆).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Receiver Gain: Adjust automatically or manually to optimize signal-to-noise without clipping the free induction decay (FID).
4. Data Processing
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structure elucidation from the ¹H NMR data.
Caption: Experimental workflow for ¹H NMR characterization.
Caption: Logical flow for structure elucidation from ¹H NMR data.
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The interpretation of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons in the molecule, confirming its identity and purity. This is an essential step in the quality control and further development of this and related compounds for potential therapeutic applications.
References
- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines [mdpi.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254) [hmdb.ca]
- 8. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
"N-Thiazol-2-yl-succinamic acid" HPLC purification method
Application Notes
N-Thiazol-2-yl-succinamic acid is a polar molecule containing both a carboxylic acid and an amide functional group. The presence of these groups necessitates careful consideration of the mobile phase pH to ensure consistent retention and peak shape. Reverse-phase HPLC is the most suitable technique for the purification of such compounds.[1][2][3] For enhanced retention of this polar analyte, specialized columns such as those with polar-embedded or polar-endcapped stationary phases, or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), can be explored.[4] However, a standard C18 column is often a good starting point for method development.
The mobile phase composition is a critical parameter. A typical mobile phase for reverse-phase chromatography consists of an aqueous component and a miscible organic solvent, such as acetonitrile or methanol.[3] The aqueous phase should be acidified to suppress the ionization of the carboxylic acid group, which will increase its retention on the non-polar stationary phase. Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) is commonly used for this purpose.[5] A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent percentage, is generally effective for separating the target compound from impurities of varying polarities.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound by preparative reverse-phase HPLC.
1. Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 water:acetonitrile) or a solvent like methanol or dimethyl sulfoxide (DMSO) can be used.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column is a good starting point. Dimensions will depend on the amount of material to be purified (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative scale).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer or a diode array detector. A wavelength of 254 nm is a common starting point for aromatic compounds.
3. Purification Method:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run a gradient elution to separate the components. A typical gradient might be:
-
5% to 95% B over 30 minutes.
-
-
Monitor the chromatogram and collect the fractions corresponding to the peak of interest.
-
After the elution of the target compound, wash the column with a high percentage of the organic solvent (e.g., 95% B) to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
4. Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.
-
Purity of the final product should be confirmed by analytical HPLC.
Data Presentation
As no specific experimental data for this compound was found, the following table summarizes the key parameters and suggested starting conditions for method development.
| Parameter | Recommended Starting Conditions | Considerations |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm for analytical) | For improved retention of this polar molecule, consider polar-embedded or polar-endcapped C18 columns.[4] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Phosphoric Acid in Water[5] | Acidification is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.[3] |
| Gradient | 5% to 95% Mobile Phase B over 20-30 minutes | The gradient slope should be optimized to achieve the best separation between the product and any impurities. |
| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) | Adjust the flow rate based on the column dimensions and desired separation time. |
| Column Temperature | Ambient or 30-40 °C | Operating at a slightly elevated temperature can improve peak shape and reduce viscosity, but may affect the stability of the compound. |
| Detection Wavelength | 254 nm or determined by UV-Vis scan | Select a wavelength of maximum absorbance for the thiazole ring system to ensure high sensitivity. |
| Injection Volume | 5-20 µL (for analytical) | The injection volume should be optimized to avoid column overloading. |
Visualizations
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
References
Application Notes and Protocols for In Vitro Biological Screening of N-Thiazol-2-yl-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro biological screening of N-Thiazol-2-yl-succinamic acid. Given the chemical structure, which contains a thiazole ring and a succinamic acid moiety, the primary hypothesized mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. Additionally, thiazole derivatives have been widely reported to exhibit anticancer and anti-inflammatory properties. Therefore, the following protocols are designed to assess these potential biological activities.
Hypothesized Biological Activities
-
Succinate Dehydrogenase (SDH) Inhibition: The succinamic acid portion of the molecule is structurally similar to succinate, the natural substrate of SDH. This suggests that this compound may act as a competitive inhibitor of SDH, disrupting cellular respiration and energy production.
-
Anticancer Activity: Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The proposed screening will evaluate the compound's ability to inhibit cancer cell proliferation and induce apoptosis.
-
Anti-inflammatory Activity: Thiazole derivatives have also been investigated for their anti-inflammatory potential.[4][5][6] Assays to measure the inhibition of key inflammatory mediators are included.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described assays. These tables are for illustrative purposes to guide data presentation.
Table 1: Succinate Dehydrogenase (SDH) Inhibition
| Compound | Target Organism/Enzyme | IC50 (µM) |
| This compound | Bovine Heart SDH | 15.8 |
| Malonate (Reference Inhibitor) | Bovine Heart SDH | 3.5 |
Table 2: In Vitro Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | 25.3 | 42.1 | 31.5 |
| Doxorubicin (Reference Drug) | 0.8 | 1.2 | 1.5 |
Table 3: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) |
| This compound | Lipoxygenase (LOX) Inhibition | 18.9 |
| This compound | Cyclooxygenase-2 (COX-2) Inhibition | 22.4 |
| Indomethacin (Reference Drug) | COX-2 Inhibition | 0.5 |
Experimental Protocols
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on SDH activity. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, by SDH.[7][8][9]
Materials:
-
This compound
-
Bovine heart mitochondria (source of SDH)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Substrate: 20 mM Succinate
-
Electron Acceptor: 2 mM DCPIP
-
Inhibitor: 10 mM Malonate (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the test compound and the reference inhibitor (Malonate) in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the test compound dilutions, reference inhibitor, or vehicle control (DMSO).
-
Add 20 µL of bovine heart mitochondria suspension.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the succinate substrate to each well.
-
Immediately add 100 µL of the DCPIP solution to start the reaction.
-
-
Measurement:
-
Measure the decrease in absorbance at 600 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.
-
Caption: Workflow for the SDH inhibition assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Assay (COX-2 Inhibition)
This protocol outlines a method to screen for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection kit
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and indomethacin in DMSO.
-
Prepare working solutions by diluting the stocks in the assay buffer.
-
-
Assay Setup:
-
Add the test compound, reference inhibitor, or vehicle control to the wells of a 96-well plate.
-
Add the COX-2 enzyme to each well and incubate for a specified time according to the kit manufacturer's instructions.
-
-
Reaction Initiation:
-
Add arachidonic acid to initiate the enzymatic reaction.
-
-
Detection:
-
After incubation, add the detection reagent provided in the kit.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Inhibition of the COX-2 inflammatory pathway.
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and validated for specific experimental conditions. This compound is a hypothetical compound for the purpose of this guide, and its actual biological activities may vary.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijast.thebrpi.org [ijast.thebrpi.org]
- 6. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Thiazol-2-yl-succinamic acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-Thiazol-2-yl-succinamic acid in biological assays. Due to the limited availability of specific experimental data for this compound, this document outlines protocols for determining its solubility and for conducting biological assays based on the known activities of structurally related thiazole-containing compounds.
Compound Information
This compound is a small organic molecule containing a thiazole ring, a common scaffold in medicinal chemistry. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological functions.
Physicochemical Properties:
A summary of the computed physicochemical properties for this compound and a common analog, N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, are presented below. These values are computationally predicted and should be used as a guide.
| Property | This compound[1] | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid[2][3] |
| Molecular Formula | C₇H₈N₂O₃S | C₉H₁₂N₂O₃S |
| Molecular Weight | 200.22 g/mol | 228.27 g/mol [2] |
| XLogP3 (Predicted) | -0.3 | 0.7[2] |
Solubility Determination and Stock Solution Preparation
The solubility of a compound is a critical parameter for ensuring accurate and reproducible results in biological assays. Given the absence of experimental solubility data for this compound, the following protocol is provided to determine its solubility in a common solvent, dimethyl sulfoxide (DMSO), and to prepare a stock solution.
Experimental Protocol: Determination of Solubility in DMSO
Objective: To determine the approximate solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has completely dissolved, continue to add small, known amounts of the compound until a saturated solution is formed (i.e., solid particles remain after vigorous vortexing).
-
If the compound has not completely dissolved, add small, incremental volumes of DMSO (e.g., 10 µL at a time), vortexing thoroughly after each addition, until the compound is fully dissolved.
-
Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of DMSO.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for serial dilutions in biological assays.
Materials:
-
This compound (MW: 200.22 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 200.22 g/mol = 2.0022 mg
-
-
Weighing: Carefully weigh out approximately 2 mg of this compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Important Considerations:
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4][5]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Postulated Biological Activities and Assay Protocols
Based on the biological activities of structurally related thiazole derivatives, this compound may exhibit anticancer properties or act as a modulator of ion channels. The following are potential signaling pathways and experimental protocols to investigate these activities.
Anticancer Activity via Apoptosis Induction
Many thiazole-containing compounds have demonstrated cytotoxic effects on cancer cells through the induction of apoptosis.[6] A key event in apoptosis is the activation of caspases, a family of proteases that execute cell death.
Postulated Signaling Pathway for Anticancer Activity:
Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases-3 and -7 as an indicator of apoptosis.
Materials:
-
Cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and compare the treated groups to the controls.
Zinc-Activated Channel (ZAC) Antagonism
Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel.[7]
Signaling Pathway for ZAC Modulation:
Experimental Protocol: ZAC Antagonism Assay (Electrophysiology)
Objective: To determine if this compound can inhibit the ion currents mediated by ZAC. This protocol describes the principle of the two-electrode voltage clamp (TEVC) technique used in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
ZAC cRNA for injection
-
Two-electrode voltage clamp setup
-
Recording solutions (e.g., modified Barth's solution)
-
Zinc chloride (agonist)
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with ZAC cRNA. Incubate the oocytes for 2-5 days to allow for channel expression.
-
TEVC Recording: Place an oocyte in a recording chamber continuously perfused with a recording saline solution. Impale the oocyte with two microelectrodes (voltage and current).
-
Agonist Application: Apply a known concentration of zinc chloride (e.g., 1 mM) to the oocyte to evoke an inward current.
-
Antagonist Application: Pre-apply this compound for a set duration (e.g., 30-60 seconds) before co-applying it with the zinc agonist.
-
Data Acquisition: Record the current responses in the absence and presence of the test compound.
-
Data Analysis: Measure the peak current amplitude for each condition. Calculate the percentage of inhibition caused by this compound. Perform concentration-response experiments to determine the IC₅₀ value.
Experimental Workflow and Data Presentation
A logical workflow is essential for the efficient evaluation of a novel compound.
Experimental Workflow Diagram:
Data Summary Tables:
The results from the proposed experiments should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Approximate Solubility (mM) |
| DMSO | 25 | Experimental Value | Experimental Value |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |
Table 2: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| e.g., MCF-7 | 48 | Experimental Value |
| e.g., A549 | 48 | Experimental Value |
Table 3: ZAC Antagonism by this compound
| Agonist | Agonist Concentration | IC₅₀ (µM) |
| Zinc (Zn²⁺) | 1 mM | Experimental Value |
References
- 1. This compound | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C9H12N2O3S | CID 782759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Thiazol-2-yl-succinamic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Thiazol-2-yl-succinamic acid is a synthetic compound featuring a thiazole ring linked to a succinamic acid moiety. The thiazole core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, and ion channel modulation properties.[1][2][3] Similarly, molecules containing a succinamic acid or related succinimide core have been investigated for activities such as acetylcholinesterase and histone deacetylase (HDAC) inhibition.[4][5][6]
Given the limited specific biological data available for this compound, this document provides a comprehensive set of protocols for the initial characterization of its bioactivity in cell-based assays. The proposed assays are designed to investigate its potential as an anticancer agent and a modulator of ion channel activity, based on the known functions of structurally related compounds.[1][7][8]
Postulated Biological Activities and Assay Principles
Based on the activities of related thiazole and succinamic acid derivatives, the primary hypothesized biological activities for this compound are:
-
Antiproliferative and Cytotoxic Effects: Many thiazole-containing compounds exhibit anticancer properties by inducing apoptosis (programmed cell death).[1] This can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.
-
Ion Channel Modulation: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel.[7][8]
The following protocols outline key experiments to evaluate these potential activities.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Induction Assays
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration
-
Caspase-3 colorimetric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA)
-
Lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, harvest and lyse the cells according to the kit manufacturer's instructions.
-
Caspase Assay: Add the cell lysate to a 96-well plate, followed by the addition of the caspase-3 substrate. Incubate as per the kit's protocol.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated cells.
This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
JC-1 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test compound as previously described.
-
Staining: After treatment, incubate the cells with the JC-1 dye according to the manufacturer's protocol. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence).
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular production of ROS, which can trigger apoptosis.
Materials:
-
Cancer cells treated with this compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with the test compound.
-
Staining: After treatment, load the cells with DCFH-DA, which is oxidized to the highly fluorescent DCF in the presence of ROS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Calculate the fold-increase in ROS production compared to untreated cells.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 25.3 |
| A549 (Lung Cancer) | 42.1 |
| MCF-7 (Breast Cancer) | 33.8 |
Table 2: Hypothetical Apoptotic Effects of this compound (at IC50) in HeLa Cells
| Assay | Result (Fold change vs. control) |
| Caspase-3 Activity | 3.5 |
| Mitochondrial Depolarization | 4.2 |
| ROS Production | 2.8 |
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Postulated mechanism of anticancer action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of N-Thiazol-2-yl-succinamic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Thiazol-2-yl-succinamic acid is a chemical compound that may serve as an intermediate in the synthesis of pharmacologically active molecules. Its accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is intended as a robust starting point for researchers and can be adapted based on specific experimental needs and matrix effects.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound. These values are predicted based on the compound's structure and may require optimization on the specific instrument used.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₈N₂O₃S |
| Monoisotopic Mass | 216.0259 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 217.0332 [M+H]⁺ |
| Product Ions (Q3) | m/z 101.0376, 85.0032 |
| Collision Energy (CE) | To be optimized (typically 15-30 eV) |
| Fragment Voltage | To be optimized (typically 100-150 V) |
| Expected Retention Time | 3.5 - 5.5 min (on specified LC column) |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from plasma or serum samples.
-
Aliquoting: Aliquot 100 µL of the biological matrix (plasma, serum, etc.) into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 2.2).
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 7.0 95 9.0 95 9.1 5 | 12.0 | 5 |
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Visualizations
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pattern for this compound in positive ion mode. The precursor ion [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the quantitative analysis of this compound from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis.
Troubleshooting & Optimization
Troubleshooting low yield in "N-Thiazol-2-yl-succinamic acid" synthesis
Technical Support Center: Synthesis of N-Thiazol-2-yl-succinamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a consistently low yield in my synthesis of this compound. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to several critical factors throughout the experimental process. Key areas to investigate include:
-
Reagent Quality: The purity of both 2-aminothiazole and succinic anhydride is crucial. Impurities can lead to unwanted side reactions, diminishing the yield of the desired product. It is advisable to use reagents of high purity and to consider purification of starting materials if their quality is uncertain.
-
Reaction Conditions: The reaction of 2-aminothiazole with succinic anhydride can be sensitive to temperature and solvent. The choice of solvent can influence the solubility of the starting materials and the product, affecting the reaction rate and ease of isolation.
-
Moisture: Succinic anhydride is susceptible to hydrolysis. The presence of water in the reaction solvent or on the glassware can convert the anhydride to succinic acid, which is generally less reactive under these conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Product Isolation: The workup and purification process can be a significant source of product loss. Incomplete precipitation, loss during filtration, or washing with an inappropriate solvent can all contribute to a lower isolated yield.
Q2: My reaction appears to be incomplete, with a significant amount of unreacted 2-aminothiazole remaining according to my TLC analysis. What steps can I take to drive the reaction to completion?
An incomplete reaction is a common issue. Here are several strategies to improve the conversion of your starting material:
-
Increase Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) over an extended period.
-
Elevate the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to the formation of side products or degradation. A modest increase in temperature (e.g., to 40-50 °C) is a good starting point.
-
Solvent Choice: The choice of solvent can impact the reaction. Polar aprotic solvents like acetone or 1,4-dioxane can be effective for this type of reaction.[1]
-
Reagent Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of succinic anhydride (e.g., 1.1 equivalents) might help to consume all the 2-aminothiazole. However, this may complicate purification.
Q3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side products and how can I minimize their formation?
The formation of side products is a common cause of low yields. Potential side products in this synthesis include:
-
Di-acylation Product: It is possible for the initially formed product to react with another molecule of succinic anhydride, though this is less likely under standard conditions.
-
Ring-Opening or Decomposition Products: 2-aminothiazole and the product may be unstable under harsh conditions (e.g., high temperatures or extreme pH), leading to decomposition.
-
Reaction at the Ring Nitrogen: 2-aminothiazole exists in tautomeric forms, and while acylation typically occurs at the exocyclic amino group, reaction at the endocyclic nitrogen is a possibility, leading to a different isomer.[2]
To minimize side product formation:
-
Maintain a moderate reaction temperature.
-
Ensure a neutral or slightly acidic reaction medium. The use of a non-nucleophilic base is generally not required for acylation with an anhydride.
-
Add the succinic anhydride portion-wise to the solution of 2-aminothiazole to maintain a low concentration of the anhydride.
Q4: What is the recommended workup procedure to maximize the recovery of this compound?
The workup procedure is critical for isolating your product with a good yield. A typical and effective workup involves:
-
Cooling and Precipitation: Once the reaction is complete, cool the reaction mixture. The product may precipitate directly from the reaction solvent. If not, the addition of a non-polar co-solvent can induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials or soluble impurities. Avoid washing with solvents in which the product has significant solubility.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Experimental Protocols & Data
General Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, 1,4-dioxane).[1]
-
Reagent Addition: To the stirred solution, add succinic anhydride (1.0-1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the 2-aminothiazole spot indicates the reaction is nearing completion.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and/or add a non-polar solvent to induce precipitation.
-
Purification: Wash the collected solid with a cold, non-polar solvent. If further purification is needed, recrystallization from a suitable solvent system can be performed.
Table of Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reaction Temperature | Low conversion | Increase temperature to 40-50 °C | Increased reaction rate and conversion |
| Side product formation | Maintain room temperature or slightly above | Minimized formation of degradation products | |
| Reaction Time | Incomplete reaction | Extend reaction time to 4-8 hours | Higher conversion of starting materials |
| Solvent | Poor solubility/reactivity | Use anhydrous polar aprotic solvents (acetone, 1,4-dioxane) | Improved solubility and reaction rate[1] |
| Reagent Purity | Low yield, side products | Use high-purity starting materials or purify before use | Reduced side reactions and improved yield |
| Workup | Product loss | Careful selection of washing solvents (non-polar) | Maximized recovery of the final product |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: N-Thiazol-2-yl-succinamic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "N-Thiazol-2-yl-succinamic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as 2-aminothiazole and succinic anhydride (or succinic acid). By-products from side reactions, such as the di-acylated product or hydrolysis of the starting materials, may also be present. In bio-based production of the succinic acid precursor, impurities can include other organic acids like acetic acid, formic acid, lactic acid, and residual sugars.[1]
Q2: My purified this compound is an oil and won't crystallize. What can I do?
A2: Oiling out is a common issue. Try the following:
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A good starting point is a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethyl acetate, ethanol, or mixtures with hexanes are often good candidates.[2][3]
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or solidify the product.
-
Seed Crystals: If you have a small amount of pure, solid material, use it to seed a supersaturated solution of your compound.
-
Column Chromatography: If all else fails, column chromatography can be used to purify the oily product.
Q3: I am seeing significant smearing on my TLC plates during column chromatography. How can I improve the separation?
A3: Smearing of carboxylic acids on silica gel TLC is a frequent problem.[4] This is often due to the interaction of the acidic proton with the silica. To mitigate this:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper bands.
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may provide better separation for your compound.
Q4: What is the expected pKa of this compound, and how does it affect purification?
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is less soluble at room temperature. You can also try a co-solvent system, adding an anti-solvent dropwise to a solution of your compound until it becomes cloudy, then heating until it clarifies and allowing it to cool slowly. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a minimum amount of hot solvent to dissolve the compound. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Issue 2: Incomplete Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading. | Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., reverse-phase) or a different purification technique like recrystallization or preparative HPLC. |
| Compound is unstable on silica gel. | If you suspect degradation, minimize the time the compound spends on the column by using flash chromatography with positive pressure. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₈N₂O₃S | 200.22 | Not available |
| N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C₉H₁₂N₂O₃S | 228.27 | 304459-57-2[6] |
| Succinamic acid | C₄H₇NO₃ | 117.10 | 638-32-4 |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 |
| Succinic acid | C₄H₆O₄ | 118.09 | 110-15-6[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, water, acetone) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine the optimal eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).[7]
-
To prevent streaking, add 0.5-1% acetic acid to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or the eluent.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading).[7]
-
Carefully add the sample to the top of the packed silica gel bed.
-
-
Elution:
-
Pass the mobile phase through the column using positive pressure (flash chromatography).
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for TLC smearing issues.
References
- 1. commons.und.edu [commons.und.edu]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. N-(4,5-DIMETHYL-THIAZOL-2-YL)-SUCCINAMIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
"N-Thiazol-2-yl-succinamic acid" stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-Thiazol-2-yl-succinamic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing a decrease in purity over time when stored in an aqueous solution. What could be the cause?
A1: this compound contains an amide linkage, which is susceptible to hydrolysis, especially in aqueous environments. This reaction breaks the amide bond, yielding succinic acid and 2-aminothiazole. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. Under acidic or basic conditions, the hydrolysis can be accelerated.[1][2][3][4] For optimal stability in solution, it is recommended to use a buffered system, ideally between pH 4 and 6, and store at refrigerated temperatures (2-8°C).
Q2: I have observed the appearance of new peaks in my HPLC chromatogram after exposing my samples to laboratory light. What are these new peaks?
A2: The thiazole ring in the this compound structure can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products. This may involve a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[5][6] To mitigate this, always handle the compound in amber vials or protect it from light by wrapping containers in aluminum foil.[6]
Q3: My solid this compound has changed color after storage at elevated temperatures. Is this a cause for concern?
A3: Yes, a change in color of the solid material often indicates thermal degradation. Both the carboxylic acid and amide functional groups can be susceptible to heat. At elevated temperatures, decarboxylation of the succinamic acid moiety or other complex degradation reactions can occur. It is crucial to store the solid compound in a cool, dry place, and for long-term storage, refrigeration is recommended.
Q4: When preparing a formulation, I noticed a loss of potency. What formulation components could be contributing to the degradation of this compound?
A4: Several factors in a formulation can impact the stability of this compound. Excipients with a high pH (alkaline) or low pH (acidic) can catalyze amide hydrolysis. Oxidizing agents can also degrade the molecule. It is important to assess the compatibility of all excipients with the active compound. Performing forced degradation studies with the compound in the presence of individual excipients can help identify problematic components.
Q5: What are the primary degradation products of this compound that I should be looking for?
A5: The two primary degradation products from hydrolysis are Succinic Acid and 2-Aminothiazole . Under photolytic stress, more complex degradation products may form due to reactions involving the thiazole ring. For thermal degradation, a variety of products could be formed, and would require structural elucidation techniques like mass spectrometry for identification.
Summary of Stability Data
The following table summarizes the hypothetical stability of this compound under various stress conditions. This data is intended to provide a general guideline for handling and storage.
| Stress Condition | Parameters | % Degradation (Hypothetical) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | Succinic Acid, 2-Aminothiazole |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | Succinic Acid, 2-Aminothiazole |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 8% | Oxidized derivatives of the thiazole ring |
| Photodegradation | ICH Option 2 (1.2 million lux hours, 200 W h/m²), solid | 5% | Photolytic adducts and rearrangement products |
| Thermal Degradation | 80°C, 48h, solid | 10% | Decarboxylation and other thermal products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photostability:
-
Expose the solid compound to light as per ICH Q1B guidelines.
-
Prepare a solution of the stressed solid at a concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Prepare a solution of the stressed solid at a concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column, gradient elution with a mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).
Protocol 2: Real-Time Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Package the solid this compound in the proposed container closure system.
-
Storage Conditions: Store the samples at the intended long-term storage condition (e.g., 5°C ± 3°C) and an accelerated condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.
-
Data Evaluation: Evaluate the data to establish a re-test period or shelf-life for the compound.
Visualizations
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing reaction conditions for N-thiazolyl amide synthesis
Welcome to the Technical Support Center for N-Thiazolyl Amide Synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-thiazolyl amides.
Problem: Low or No Product Yield
-
Possible Cause 1: Poor Nucleophilicity of the Thiazole Amine The 2-amino group on a thiazole ring is often electron-deficient and less nucleophilic than typical alkyl or aryl amines, which can hinder the reaction.
-
Solution:
-
Stronger Coupling Reagents: Employ more potent coupling reagents designed for challenging amide bond formations. Urinium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than carbodiimides (DCC, EDC) alone for these substrates.[1][2]
-
Activation of Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride or anhydride, before adding the thiazole amine.[3][4] This approach, however, can be harsh and may not be suitable for complex molecules with sensitive functional groups.[1]
-
Higher Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this should be done cautiously as it can also lead to side reactions and racemization.[5] One study noted only a slight improvement in yield when increasing the temperature from 23 °C to 60 °C.[5]
-
-
-
Possible Cause 2: Ineffective Coupling Reagent or Conditions The choice of coupling reagent, solvent, and additives is critical for efficient amide bond formation.
-
Solution:
-
Reagent Selection: For routine couplings, reagents like EDC/HOBt with DMAP can be effective.[5] For more challenging or electron-deficient amines, HATU, HBTU, or TBTU are recommended.[2][6]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with carbodiimides can minimize side reactions, such as racemization, and improve reaction efficiency.[1][2]
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are commonly used. The optimal solvent may depend on the specific substrates and reagents.[3][7]
-
-
Problem: Formation of Significant Side Products
-
Possible Cause 1: Racemization of Chiral Carboxylic Acids Chiral centers, particularly at the α-position of a carboxylic acid, are susceptible to racemization under certain amide coupling conditions, especially with basic additives like DMAP or at elevated temperatures.[2]
-
Solution:
-
Use Racemization-Suppressing Additives: Additives like HOBt or HOAt are known to reduce the risk of racemization.[2]
-
Choose Appropriate Reagents: Coupling reagents like HATU are known to react faster with less epimerization.[2]
-
Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization.[8]
-
-
-
Possible Cause 2: Guanidinium By-product Formation Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the amine nucleophile to form an inactive guanidinium by-product.
-
Solution:
-
Order of Addition: Always activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the formation of the active ester intermediate, which then reacts with the amine.
-
Use Phosphonium Reagents: Phosphonium-based reagents like BOP or PyBOP do not form guanidinium by-products, offering an advantage in this regard.[1]
-
-
Problem: Difficulty in Product Purification
-
Possible Cause: Water-Soluble By-products By-products from coupling reagents, such as dicyclohexylurea (DCU) from DCC or the urea derived from EDC, can complicate purification.
-
Solution:
-
Reagent Choice: DCU is insoluble in most organic solvents and can often be removed by filtration.[2] For reactions where filtration is not practical (e.g., solid-phase synthesis), diisopropylcarbodiimide (DIC) is preferred as its urea by-product is more soluble.[2] When using EDC, the urea by-product is water-soluble and can be removed by an aqueous workup.[2]
-
Purification Method: Standard silica gel chromatography is typically effective for removing residual reagents and by-products.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for synthesizing N-thiazolyl amides? For electron-deficient 2-aminothiazoles, more powerful coupling reagents are often necessary. While carbodiimides like EDC can be used, often in the presence of HOBt and DMAP[5], uronium/aminium salts (HATU, HBTU, TBTU) and phosphonium salts (PyBOP, PyAOP) generally provide better yields and faster reaction times with minimal side reactions.[1][2]
Q2: Which solvent is best for my reaction? Commonly used aprotic solvents include DCM, THF, DMF, and acetonitrile.[3][7] The choice depends on the solubility of your starting materials and reagents. DCM and THF are good starting points for many standard coupling reactions.[3][6]
Q3: My reaction is not proceeding at room temperature. Should I heat it? Heating can increase the reaction rate, but it also increases the risk of side reactions, such as racemization of chiral centers and decomposition of sensitive functional groups.[5] It is often preferable to first try a more potent coupling reagent at a lower temperature before resorting to heat. If heating is necessary, it should be carefully optimized.
Q4: How can I prevent racemization when using a chiral carboxylic acid? To prevent racemization, use a coupling reagent known for low racemization potential like HATU[2], add a racemization suppressant such as HOBt or HOAt[2], and maintain a low reaction temperature (0 °C to room temperature).[8]
Q5: What is the correct order of addition for reagents in a typical coupling reaction? The standard and recommended procedure is to pre-activate the carboxylic acid with the coupling reagent and any additives (like HOBt) in a suitable solvent. After a short activation period (typically 5-30 minutes), the thiazole amine, often with a non-nucleophilic base like DIEA, is added to the mixture.[8] This minimizes the reaction of the coupling reagent with the amine.
Data on Reaction Conditions
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive(s) | Base | Typical Solvent | Temperature | Key Features & By-products |
| EDC | HOBt, DMAP | DIEA | CH₃CN, DCM | 23 °C | Water-soluble urea by-product; cost-effective.[2][5] |
| DCC | HOBt | - | DCM, THF | RT | DCU by-product precipitates and can be filtered off.[2] |
| TBTU | - | DIEA, Et₃N | DCM | RT | Efficient aminium salt; fast reaction times.[6] |
| HATU | - | DIEA | DMA, CH₂Cl₂ | 0 °C to RT | Highly reactive; low racemization; based on HOAt.[2][8] |
| PyBOP | - | DIEA | - | RT | Phosphonium salt; avoids guanidinium side reaction.[2] |
| Acyl Chloride | - | Pyridine, Et₃N | THF, Et₂O | RT to Reflux | Highly reactive; requires harsh formation conditions.[3][8] |
Diagrams
Experimental Workflow for N-Thiazolyl Amide Synthesis
Caption: General workflow for N-thiazolyl amide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low-yield reactions.
Experimental Protocols
Protocol 1: General Synthesis using TBTU Coupling Reagent
This protocol is adapted from modern synthetic procedures for forming amide bonds with heterocyclic amines.[6]
-
Preparation: To a solution of the desired carboxylic acid (1.2 eq., 0.60 mmol) in anhydrous Dichloromethane (DCM, 6.0 mL) under a nitrogen atmosphere, add O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq., 0.60 mmol).
-
Activation: Add triethylamine (Et₃N) or diisopropylethylamine (DIEA) (1.6 eq., 0.80 mmol) to the mixture and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the 2-aminothiazole derivative (1.0 eq., 0.50 mmol) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-thiazolyl amide.
Protocol 2: Synthesis via Acyl Chloride
This protocol is a classic alternative for activating the carboxylic acid, particularly if coupling reagents are ineffective.[3][8]
-
Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend or dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM or Et₂O. Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise, sometimes with a catalytic amount of DMF. Reflux the mixture for 1-3 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like THF or DCM and cool to 0 °C. Add a solution of the 2-aminothiazole derivative (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup and Purification: Quench the reaction with water and perform a standard aqueous workup as described in Protocol 1. Purify the crude product by recrystallization or silica gel chromatography.
References
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
"N-Thiazol-2-yl-succinamic acid" assay interference and false positives
Welcome to the technical support center for N-Thiazol-2-yl-succinamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential assay interference and false positives that may be encountered during their experiments with this compound. While this compound is a valuable tool in many research applications, its chemical structure, containing a thiazole ring and a succinamic acid moiety, may contribute to non-specific interactions in certain assay formats.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of assay interference with this compound?
A1: Assay interference from small molecules like this compound can arise from several mechanisms.[1][2][3] Based on its chemical structure, potential sources of interference include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components.[1]
-
Autofluorescence: The thiazole ring is a known fluorophore in some contexts, which could lead to intrinsic fluorescence of the compound, resulting in a high background signal in fluorescence-based assays.[4][5][6]
-
Chemical Reactivity: The succinamic acid moiety contains a carboxylic acid which could potentially react with nucleophiles in the assay, such as thiol groups on proteins or in reagents like DTT.
-
Light Scattering/Quenching: The compound might interfere with light-based detection methods by scattering or absorbing light, leading to false readouts.[4]
Q2: My dose-response curve for this compound is unusually steep. What could this indicate?
A2: A steep dose-response curve is often an indicator of non-specific assay interference, particularly compound aggregation.[7] When a compound reaches its critical aggregation concentration, a sharp increase in apparent inhibition can be observed as the aggregates form and sequester the enzyme or other assay components.
Q3: I am observing activity of this compound in my primary screen, but this activity is not reproducible in follow-up assays. Why might this be happening?
A3: Lack of reproducibility is a common hallmark of assay artifacts.[8] This could be due to several factors, including:
-
Promiscuous Inhibition: The compound may be acting as a non-specific or promiscuous inhibitor in the initial assay format.[7]
-
Assay-Specific Interference: The interference might be specific to the detection method or reagents used in the primary screen (e.g., fluorescence interference).
-
Compound Instability: The compound may be unstable under the specific conditions of the primary assay, leading to variable results.
Q4: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A4: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently cause false positives in high-throughput screens.[9] While a definitive classification requires extensive testing, it is good practice to be aware of PAINS-like behavior. If this compound shows activity across multiple, unrelated assays, it may be acting as a PAINS.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential assay interference from this compound.
Issue 1: Suspected Compound Aggregation
Symptoms:
-
Steep dose-response curve.
-
High Hill slope (>2).
-
Irreproducible IC50 values.
-
Activity is sensitive to enzyme concentration.
Troubleshooting Workflow:
Caption: Workflow to investigate suspected compound aggregation.
Experimental Protocol: Detergent Assay for Compound Aggregation
-
Prepare Reagents: Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both buffers.
-
Assay Setup: Perform your standard enzymatic or binding assay in parallel using both buffer conditions.
-
Incubation: Pre-incubate the enzyme with the compound for 15 minutes.
-
Initiate Reaction: Add the substrate to start the reaction.
-
Data Analysis: Measure the reaction rates and calculate the IC50 values in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value in the presence of the detergent suggests that aggregation is contributing to the observed activity.[7]
Quantitative Data Interpretation:
| Observation | Interpretation |
| >10-fold increase in IC50 with detergent | Strong evidence of aggregation-based inhibition. |
| 3-10-fold increase in IC50 with detergent | Moderate evidence of aggregation. |
| <3-fold change in IC50 with detergent | Aggregation is unlikely to be the primary mechanism. |
Issue 2: Suspected Fluorescence Interference
Symptoms:
-
High background signal in fluorescence-based assays.
-
Non-linear increase in signal with compound concentration in control wells (no enzyme/cells).
-
Apparent inhibition or activation that is not confirmed by orthogonal assays.
Troubleshooting Workflow:
Caption: Workflow to investigate potential fluorescence interference.
Experimental Protocol: Autofluorescence Check
-
Compound Plate: Prepare a serial dilution of this compound in the assay buffer in the same microplate format used for the primary assay.
-
Controls: Include wells with buffer only as a negative control.
-
Omit Reporter: Do not add the fluorescent probe or enzyme to these wells.
-
Incubation: Incubate the plate under the same conditions as the main experiment.
-
Read Fluorescence: Measure the fluorescence using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Analysis: A concentration-dependent increase in signal significantly above the buffer-only control indicates that the compound is autofluorescent.[4]
Quantitative Data Interpretation:
| Compound Signal vs. Blank | Interpretation |
| >3-fold higher | Significant autofluorescence. |
| 1.5 to 3-fold higher | Moderate autofluorescence, may need correction. |
| <1.5-fold higher | Autofluorescence is likely not a significant issue. |
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
Time-dependent inhibition.
-
Irreversible inhibition.
-
Activity is sensitive to the presence of reducing agents like DTT or GSH.
Troubleshooting Workflow:
Caption: Workflow to investigate suspected chemical reactivity.
Experimental Protocol: Thiol Reactivity Assay
-
Prepare Buffers: Prepare two sets of assay buffers: one with and one without 1 mM dithiothreitol (DTT).
-
Compound Dilution: Create serial dilutions of this compound in both buffers.
-
Assay Setup: Run your standard assay in parallel with both buffer conditions.
-
Pre-incubation: Pre-incubate the enzyme with the compound dilutions for 30 minutes.
-
Initiate Reaction: Add the substrate to start the reaction.
-
Data Analysis: Calculate and compare the IC50 values. A significant increase in the IC50 in the presence of DTT suggests that the compound's activity is at least partially due to reaction with thiols.[9]
Quantitative Data Interpretation:
| IC50 Fold Change (+DTT / -DTT) | Interpretation |
| >5-fold | Strong evidence of thiol reactivity. |
| 2-5-fold | Suggests possible thiol reactivity. |
| <2-fold | Thiol reactivity is unlikely. |
By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand the behavior of this compound in their specific assays and distinguish true biological activity from assay artifacts. For further assistance, please contact our technical support team.
References
- 1. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving reproducibility of biological data for "N-Thiazol-2-yl-succinamic acid"
Welcome to the technical support center for N-Thiazol-2-yl-succinamic acid. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experimental data. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common challenges encountered during experimentation with thiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a small molecule belonging to the thiazole class of compounds. While specific data for this exact molecule is limited, thiazole derivatives are widely investigated for a variety of biological activities. These include potential applications as anticancer agents, glucokinase activators for diabetes treatment, and antioxidants.[1][2][3] The succinamic acid moiety may be introduced to improve solubility or to act as a linker for further chemical modifications.
Q2: I am seeing batch-to-batch variability in my experimental results. What could be the cause?
A2: Batch-to-batch variability is a common issue in small molecule research and can stem from several factors.[4] For this compound, consider the following:
-
Purity of the compound: Ensure the purity of each batch is consistent using methods like HPLC or NMR. Even small impurities can have significant biological effects.
-
Solubility: Inconsistent dissolution of the compound can lead to variations in the effective concentration. Always follow a standardized protocol for preparing your stock and working solutions.
-
Storage and handling: Thiazole compounds can be sensitive to light, temperature, and air. Store the compound under the recommended conditions and minimize freeze-thaw cycles.
Q3: My in vitro assay results are not reproducible. What are some general tips to improve consistency?
A3: Reproducibility in in vitro assays is critical for reliable data.[5][6] Here are some key areas to focus on:
-
Cell culture conditions: Maintain consistent cell passage numbers, confluency, and media formulations.[7][8]
-
Assay protocol standardization: Use a detailed, step-by-step protocol and ensure all researchers in the lab adhere to it strictly. Pay close attention to incubation times, reagent concentrations, and washing steps.[9]
-
Positive and negative controls: Always include appropriate controls in your experiments to validate assay performance.
-
Instrumentation: Regularly calibrate and maintain all laboratory equipment, such as pipettes and plate readers.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., MTT, Cell Viability)
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Inaccurate pipetting or cell plating. | Ensure proper mixing of cell suspension before plating. Use calibrated multichannel pipettes for reagent addition.[10] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Low signal or absorbance readings | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation time for your specific cell line.[10] |
| Cell death due to compound toxicity at high concentrations. | Perform a dose-response curve to determine the optimal concentration range. | |
| High background signal | Contamination of media or reagents. | Use sterile techniques and fresh, high-quality reagents. Check for contamination under a microscope.[10] |
| Compound precipitates in the media. | Check the solubility of this compound in your culture media. Consider using a lower concentration or a different solvent. |
Glucokinase Activation Assays
| Issue | Potential Cause | Troubleshooting Step |
| No activation observed | Incorrect assay conditions. | Ensure the pH, temperature, and concentrations of ATP and glucose are optimal for glucokinase activity.[11][12] |
| Inactive enzyme. | Use a fresh batch of recombinant glucokinase and include a known activator as a positive control.[13] | |
| High background fluorescence/absorbance | Reagent instability. | Prepare fresh reagents, especially the developer and enzyme mixes, and protect them from light.[13] |
| Interference from the test compound. | Run a control with the compound alone to check for intrinsic fluorescence or absorbance at the measurement wavelength. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific experimental setup.
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
General Protocol for Glucokinase Activity Assay (Coupled Enzyme Assay)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, KCl, MgCl₂, DTT, and ATP.[11]
-
Compound and Enzyme Addition: Add varying concentrations of this compound and a fixed amount of recombinant glucokinase to the wells of a microplate.
-
Initiation of Reaction: Start the reaction by adding glucose and the coupling enzyme (glucose-6-phosphate dehydrogenase).
-
Data Acquisition: Monitor the increase in NADPH absorbance at 340 nm over time using a plate reader in kinetic mode.[11]
-
Data Analysis: Calculate the initial reaction rates and plot them against the compound concentrations to determine the EC50.
Quantitative Data Summary
The following tables summarize representative quantitative data for thiazole derivatives from published literature. Note: This data is for structurally related compounds and should be used as a reference for expected activity ranges.
Table 1: In Vitro Anticancer Activity of Representative Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [14] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [14] |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [14] |
| Staurosporine (Control) | HepG2 (Liver Cancer) | 8.4 ± 0.51 | [14] |
Table 2: Glucokinase Activation by a Representative Thiazole Derivative
| Compound | EC50 (µM) | Maximal Activation (% of background) | Reference |
| Compound C (A Thiazole Derivative) | ~0.075 | 204% | [12] |
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway, a potential target for thiazole derivatives.
Experimental Workflow
Caption: General experimental workflow for in vitro screening of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wewillcure.com [wewillcure.com]
- 5. Fine-tuning the Tools that Enhance Reproducibility [slas.org]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. galaxy.ai [galaxy.ai]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
"N-Thiazol-2-yl-succinamic acid" solubility issues in assay buffers
Welcome to the technical support center for N-Thiazol-2-yl-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using this compound in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A: Precipitation of this compound is often linked to several factors. The molecule contains a carboxylic acid group, making its solubility highly dependent on pH. Furthermore, like many organic compounds developed in drug discovery, it may have inherently low aqueous solubility. Precipitation is commonly observed when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into a water-based buffer, a phenomenon known as "solvent shock" or an issue of kinetic solubility.[1][2]
Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate upon final dilution in the assay?
A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous environment. The drastic change in solvent polarity upon dilution can cause the compound's solubility limit to be exceeded rapidly, leading to precipitation.[2] The compound may not have sufficient time or energy to establish a stable dissolved state in the new aqueous environment.[3]
Q3: How does pH influence the solubility of this compound?
A: The succinamic acid portion of the molecule contains a terminal carboxylic acid group. At a pH below its acid dissociation constant (pKa), this group will be predominantly in its neutral, protonated form (-COOH), which is less polar and thus less soluble in water. At a pH above the pKa, the group will be in its ionized, deprotonated form (-COO⁻), which is charged and significantly more soluble in polar solvents like water.[4] Therefore, increasing the pH of the assay buffer is a primary strategy to enhance the solubility of this compound.
Q4: What is the maximum recommended final concentration of DMSO for my assay?
A: It is crucial to keep the final concentration of DMSO as low as possible. A general industry standard is to keep the final DMSO concentration below 1% (v/v), and for particularly sensitive cell-based assays, it should ideally be below 0.1%.[5] High concentrations of DMSO can cause the compound to precipitate and may also introduce artifacts by affecting the activity of enzymes or the health of cells.[3][5]
Q5: Is it acceptable to proceed with an experiment if I see a visible precipitate?
A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended.[1] This will lead to inaccurate, unreliable, and non-reproducible experimental results.[3]
Troubleshooting Guide for Solubility Issues
The following guide provides a systematic approach to diagnosing and resolving precipitation problems.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution into assay buffer | Concentration Exceeds Solubility: The final compound concentration is above its kinetic or thermodynamic solubility limit in the aqueous buffer.[1] | • Lower Concentration: Decrease the final concentration of the compound in the assay. Perform a concentration-response curve to find the maximum soluble concentration.[5]• Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the assay buffer. This gradual change in solvent polarity can prevent the compound from crashing out.[1][6] |
| Rapid Solvent Shift ("Solvent Shock"): The sudden change from 100% DMSO to an aqueous environment causes the compound to precipitate before it can properly dissolve.[2] | • Modify Mixing: Add the compound stock to the assay buffer dropwise while gently vortexing or stirring to increase mixing energy.[4][5]• Pre-warm Buffer: Pre-warming the assay buffer to the intended experimental temperature (e.g., 37°C) can sometimes improve solubility.[1] | |
| Precipitation Over Time during incubation | Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit, leading to precipitation as the solution equilibrates over time.[5] | • Lower Concentration: The most reliable solution is to work at a concentration below the established thermodynamic solubility limit.[5] |
| pH Shift: In cell-based assays, cellular metabolism can alter the pH of the medium over time, especially if buffering capacity is poor. A decrease in pH would lower the solubility of this compound.[1] | • Use a Stronger Buffer: Ensure the media is adequately buffered for the experimental conditions (e.g., using HEPES for CO₂ incubators).[1]• Test pH Sensitivity: Determine the compound's solubility at different pH values to understand its sensitivity.[4] | |
| Temperature Fluctuations: Changes in temperature during the experiment (e.g., moving from a 37°C incubator to a room temperature plate reader) can cause the compound to precipitate if its solubility is temperature-sensitive.[5] | • Maintain Constant Temperature: Ensure all assay components and environments are kept at a stable, controlled temperature throughout the experiment.[5] | |
| Precipitation in Stock Solution after freeze-thaw cycles | Poor Solubility at Low Temperatures: The compound may have limited solubility in the solvent at freezing temperatures (-20°C or -80°C). | • Aliquot Stock: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]• Re-dissolve Before Use: Before use, warm the stock solution to room temperature and vortex thoroughly to ensure any precipitate is redissolved.[1] |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound in the stock solution.[1] | • Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO.[1]• Proper Storage: Store stock solutions in tightly sealed containers with desiccant. |
Visualizations
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting compound precipitation.
Impact of pH on Solubility
Caption: Effect of pH on the ionization and solubility of an acidic compound.
Key Experimental Protocols
Protocol 1: Visual Kinetic Solubility Assessment
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific assay buffer.
Materials:
-
10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Assay buffer of choice.
-
96-well clear-bottom microplate.
-
Multichannel pipette.
Method:
-
Prepare Compound Plate (in DMSO):
-
Create a 2-fold serial dilution of the 10 mM stock solution in a 96-well plate using 100% DMSO.
-
For example, add 40 µL of 10 mM stock to the first well of a row. Add 20 µL of DMSO to the subsequent 11 wells.
-
Transfer 20 µL from the first well to the second, mix well, and repeat across the row. This creates a concentration range from 10 mM down to ~4.9 µM.
-
-
Prepare Assay Plate (in Buffer):
-
Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
-
Initiate Solubility Test:
-
Using a multichannel pipette, transfer 2 µL from each well of the DMSO compound plate to the corresponding well of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate by gentle shaking or pipetting.
-
-
Observation:
-
Immediately inspect the plate for any signs of precipitation (cloudiness, turbidity, or visible particles) against a dark background.
-
Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C) and inspect again.
-
The highest concentration that remains clear is your approximate kinetic solubility limit. For more quantitative results, a plate reader can be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).[5]
-
Protocol 2: Buffer Screening for Optimal Solubility
This protocol allows you to test the solubility of your compound in a variety of different buffer systems.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
A panel of different buffers (see table below for suggestions). Adjust the pH of each buffer as needed.
-
96-well clear-bottom microplate.
Method:
-
Prepare Buffers: Prepare a set of potential assay buffers. It is recommended to test buffers with pH values both below and above the predicted pKa of the compound's carboxylic acid group (succinic acid pKa values are ~4.3 and 5.6).[7] A good starting range would be pH 6.0, 7.4, and 8.0.
-
Set up Assay Plate: Add 98 µL of each different buffer condition to separate wells in the 96-well plate.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to each well to achieve a final compound concentration of 200 µM (or another concentration of interest).
-
Mix and Observe: Mix the plate thoroughly and observe for precipitation immediately and after incubation at the desired assay temperature, as described in Protocol 1.
Data Presentation
Table 1: Properties of Common Biological Buffers
This table provides a reference for selecting alternative buffers to test for improved compound solubility.
| Buffer Agent | pKa (at 25°C) | Effective pH Range | Notes |
| Phosphate (PBS) | 7.2 | 6.2 - 8.2 | Can sometimes precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Its pKa is sensitive to temperature changes.[8] |
| HEPES | 7.5 | 6.8 - 8.2 | A "Good's" buffer, generally considered biologically inert with minimal metal ion binding and low temperature dependence.[9] |
| Tris | 8.1 | 7.1 - 9.1 | pH is highly dependent on temperature. Can interact with certain enzymes and electrodes.[9] |
| MOPS | 7.2 | 6.5 - 7.9 | Another "Good's" buffer, suitable for many biological systems.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Succinic acid - Wikipedia [en.wikipedia.org]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Side reactions in the synthesis of thiazole derivatives
Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of thiazole derivatives, with a primary focus on the widely-used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole rings. It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea and its derivatives).[1][2][3][4] The reaction proceeds through an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][5] This method is valued for its simplicity and generally high yields.[3]
Q2: What are the most common starting materials for this synthesis?
A2: The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thioacetamide, thiourea).[2][3][5] Variations in these starting materials allow for the synthesis of a wide array of substituted thiazole derivatives.[6]
Q3: My reaction is resulting in a low yield. What are the general causes?
A3: Low yields in Hantzsch synthesis can stem from several issues. Common drawbacks of the classic method include harsh reaction conditions, prolonged reaction times, and the use of expensive catalysts.[7] The instability of the thioamide reactant, particularly in acidic media, can also significantly lower the yield.[7] Other factors include the potential for the α-haloketone to polymerize or undergo side reactions. For a more detailed breakdown, please refer to the Troubleshooting Guide below.
Q4: What is a common side reaction I should be aware of?
A4: A frequently encountered side reaction is the formation of bis-thiazole structures or other dimeric products.[8] This can occur due to competing reaction pathways, especially if reaction conditions are not carefully controlled. Additionally, when using N-substituted thioamides, the formation of thiazolium salts is a possible outcome.[8]
Troubleshooting Guide: Side Reactions & Low Yields
This guide provides detailed solutions to specific problems you may encounter during the synthesis of thiazole derivatives.
Problem 1: Consistently low yield and/or formation of tar-like substances.
This is one of the most common issues, often pointing to problems with reagents or reaction conditions.
-
Possible Cause 1: Unstable α-halocarbonyl compound.
-
Some α-halocarbonyls, like chloroacetaldehyde, are prone to polymerization.[9] Using a polymerized starting material will inevitably lead to low yields and complex side products.
-
-
Solution 1: Use a Stable Precursor or Fresh Reagent.
-
Instead of using chloroacetaldehyde directly, consider using a more stable precursor like its diethyl acetal, which can be converted to the required reactant in situ.[9] Always use freshly distilled or purified α-haloketones if their stability is in doubt.
-
-
Possible Cause 2: Degradation of the Thioamide.
-
Thioamides can be unstable, especially under harsh acidic or thermal conditions, which can lead to low conversion to the desired product.[7]
-
-
Solution 2: Control Reaction Conditions.
-
Possible Cause 3: Harsh Reaction Conditions.
-
Prolonged heating or the use of strong acids can promote the formation of undesirable byproducts and lead to the degradation of both starting materials and the final product.[7]
-
-
Solution 3: Optimize Reaction Medium and Catalyst.
Problem 2: The major impurity is an N-acylated or bis-thiazole byproduct.
The formation of specific, characterizable byproducts often points to issues with stoichiometry or the reactivity of intermediates.
-
Possible Cause 1: Incorrect Stoichiometry.
-
Using a significant excess of one reagent can favor alternative reaction pathways. For example, an excess of the α-haloketone could potentially react with the newly formed thiazole ring. While a slight excess of the thioamide (e.g., 1.5 equivalents) is common to drive the reaction to completion, a large excess should be avoided.[3][5]
-
-
Solution 1: Adjust Stoichiometry.
-
Possible Cause 2: Competing Cyclization Pathways.
-
Depending on the substituents, intermediates may be able to react with each other before the desired intramolecular cyclization occurs, leading to dimeric structures like bis-thiazoles.[8]
-
-
Solution 2: Control Reagent Addition.
-
Employ a slow-addition method where one reagent (typically the α-haloketone) is added dropwise to the solution of the other reagent. This keeps the instantaneous concentration of the added reagent low, favoring the intramolecular reaction over intermolecular side reactions.
-
Problem 3: Product is difficult to isolate from the reaction mixture.
Isolation issues often arise from the solubility of the product or the formation of salts.
-
Possible Cause 1: Product is a soluble salt.
-
The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole (e.g., HBr salt), which can be soluble in polar solvents like methanol or ethanol.[5]
-
-
Solution 1: Neutralization and Precipitation.
-
Possible Cause 2: Product remains in solution.
-
If the neutral thiazole derivative is soluble in the reaction solvent system, precipitation will not occur.
-
-
Solution 2: Extraction.
-
After neutralization, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers can then be combined, dried, and concentrated under reduced pressure to recover the product.
-
Data Presentation: Impact of Reaction Conditions
The choice of solvent and energy input can dramatically affect the outcome of thiazole synthesis. The following table summarizes reported yields for the synthesis of aminothiazole derivatives under different conditions.
| Entry | Reactants | Conditions | Yield (%) | Reference |
| 1 | 4-Aminoacetanilide + Acrylic Acid | Water, Reflux, 5h | 7% | [13] |
| 2 | 4-Aminoacetanilide + Acrylic Acid | Toluene, Reflux, 24h | 22% | [13] |
| 3 | 4-Aminoacetanilide + Acrylic Acid | 1,4-Dioxane, Reflux, 24h | 48% | [13] |
| 4 | 4-Aminoacetanilide + Acrylic Acid | 2-Propanol, Reflux, 24h | 55% | [13] |
| 5 | 4-Aminoacetanilide + Acrylic Acid | THF, Reflux, 24h | 70% | [13] |
| 6 | α-haloketones + Thiourea | Solvent-free, Grinding | Good to Excellent | [11][14] |
| 7 | Acetophenones + Thiourea + NBS | PEG-400, Room Temp | Excellent | [12] |
Experimental Protocols
Protocol 1: Standard Hantzsch Synthesis of 2-amino-4-phenylthiazole [3]
This protocol is a representative example of a standard lab procedure.
-
Reagent Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, ~0.995 g) and thiourea (7.5 mmol, ~0.571 g).
-
Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (~100°C setting) with stirring for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (filter cake) with deionized water to remove any remaining salts.
-
Drying: Spread the solid on a tared watch glass and allow it to air dry completely before determining the final mass and percent yield.
Protocol 2: Solvent-Free Synthesis of Thiazole Derivatives [11]
This protocol is an environmentally friendly alternative that can improve yields and reduce side reactions.
-
Reagent Preparation: In a mortar, combine the α-haloketone (1.0 mmol) and thiourea (1.0 mmol).
-
Grinding: Add 2-4 drops of ethanol to wet the mixture. Add the substituted o-hydroxybenzaldehyde (1.0 mmol).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within minutes to an hour.
-
Work-up: Once the reaction is complete (as indicated by TLC), the solid product can be purified directly, often by recrystallization from a suitable solvent like ethanol.
Visualized Workflows and Reaction Pathways
The following diagrams illustrate logical workflows for troubleshooting and key reaction pathways.
Figure 1: A troubleshooting workflow for addressing low yields and impurities in thiazole synthesis.
Figure 2: Competing reaction pathways in Hantzsch thiazole synthesis.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 13. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of N-Thiazol-2-yl-succinamic Acid and Other Thiazole Derivatives in Drug Discovery
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While N-Thiazol-2-yl-succinamic acid has been identified as a potential therapeutic agent, a comprehensive comparison with other thiazole derivatives highlights the diverse applications and pharmacological profiles of this versatile heterocyclic motif. This guide provides a comparative overview of this compound and other classes of thiazole derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound: An Overview
Comparative Analysis with Other Thiazole Derivatives
To provide a broader context for the potential of this compound, this section compares its implied activity with that of other well-characterized thiazole derivatives in different therapeutic areas, namely as anticancer agents and enzyme inhibitors.
Thiazole-containing compounds have shown significant promise in oncology, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[5][6][7][8] The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival.[6]
Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 37 | MCF-7 (Breast Cancer) | 0.475 | Sorafenib | 2.51 |
| Compound 40 | B-RAFV600E expressing cells | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5][9]
The antiproliferative activity of the thiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a reference drug (e.g., Staurosporine) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Caption: VEGFR-2 signaling pathway inhibition by a thiazole derivative.
Thiazole derivatives have also been extensively studied as inhibitors of various enzymes, playing potential roles in the treatment of a range of diseases.
Table 2: Comparative Enzyme Inhibitory Activity of Selected Thiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole-methylsulfonyl derivative 2a | Carbonic Anhydrase I (hCA I) | >198.04 | Acetazolamide (AAZ) | 18.11 |
| Thiazole-methylsulfonyl derivative 2h | Carbonic Anhydrase II (hCA II) | 39.16 | Acetazolamide (AAZ) | 20.65 |
| Thiazole derivative 10 | Acetylcholinesterase (AChE) | 0.103 | Donepezil | - |
| Thiazole derivative 16 | Acetylcholinesterase (AChE) | 0.108 | Donepezil | - |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [10][11]
The inhibitory effect of thiazole derivatives on carbonic anhydrase (CA) isoenzymes is determined by measuring the inhibition of CA-catalyzed p-nitrophenyl acetate (p-NPA) hydrolysis.
-
Enzyme and Substrate Preparation: Solutions of purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate p-NPA are prepared in a suitable buffer.
-
Inhibitor Preparation: The thiazole derivatives and a standard inhibitor (e.g., Acetazolamide) are dissolved in DMSO to prepare stock solutions, which are then diluted to various concentrations.
-
Enzyme Inhibition Measurement: The enzyme is pre-incubated with different concentrations of the inhibitor. The reaction is initiated by adding the substrate p-NPA.
-
Spectrophotometric Reading: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm) over time using a spectrophotometer.
-
Data Analysis: The rates of reaction are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Experimental Workflow: Enzyme Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against a target enzyme is a stepwise process from preparation to data analysis.
References
- 1. US7160902B2 - Amide derivatives and methods of their use - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of "N-Thiazol-2-yl-succinamic acid" analogs
A Comparative Guide to the Biological Activity of N-Thiazol-2-yl-Amide Analogs
Disclaimer: Initial searches for "N-Thiazol-2-yl-succinamic acid" did not yield specific biological activity data. Therefore, this guide focuses on the broader, extensively researched class of N-Thiazol-2-yl-amide and carboxamide analogs, for which a substantial body of literature exists.
This guide provides a comparative analysis of the biological activities of various N-Thiazol-2-yl-amide analogs for researchers, scientists, and drug development professionals. The N-(thiazol-2-yl) scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The nature and position of substituents on the thiazole ring and the amide group play a crucial role in determining the potency and selectivity of these compounds.[2]
Anticancer Activity
N-Thiazol-2-yl-amide derivatives have been extensively investigated as potential anticancer agents.[1] Their mechanisms of action often involve the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), as well as the induction of apoptosis.[1][3][4]
Comparative Cytotoxicity of N-Thiazol-2-yl-acetamide Analogs
The following table summarizes the cytotoxic activity (IC50 values) of representative N-Thiazol-2-yl-acetamide analogs against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 10a | 4-phenylthiazole moiety | Tubulin | 2.69 | Combretastatin A-4 | 8.33 |
| 10o | 4-(4-chlorophenyl)thiazole moiety | Tubulin | 3.62 | Combretastatin A-4 | 8.33 |
| 13d | Thiazole moiety without 4-phenyl substitution | Tubulin | 3.68 | Combretastatin A-4 | 8.33 |
| Compound 8a | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa | 1.3 ± 0.14 | Doxorubicin | 2.9 - 3.22 |
| Compound 8a | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | U87 | 2.1 ± 0.23 | Doxorubicin | 0.05 |
| Compound 6i | (E/Z)-N-(4-(2-(2-(benzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.10 ± 0.4 | Dasatinib | - |
| Compound 6v | (E/Z)-N-(4-(2-(2-(4-chlorobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.49 ± 0.3 | Dasatinib | - |
Signaling Pathways in Cancer
EGFR and VEGFR-2 Signaling
Many N-Thiazol-2-yl-amide analogs exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[3][5]
Caption: EGFR/VEGFR signaling pathway inhibition by N-Thiazol-2-yl-amide analogs.
Apoptosis Induction
A key mechanism of action for many of these anticancer compounds is the induction of programmed cell death (apoptosis).[6] This is often achieved through the activation of caspases, which are central regulators of apoptosis.[7]
Caption: Intrinsic apoptosis pathway activated by N-Thiazol-2-yl-amide analogs.
Antimicrobial Activity
Certain N-Thiazol-2-yl-amide analogs have demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
Comparative Antimicrobial Activity of N-Thiazol-2-yl-Amide Analogs
| Compound Class | Modifications | Microorganism | MIC (µg/mL) |
| Thiazole-pyrazoline derivatives | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 |
| Thiazole-pyrazoline derivatives | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | E. coli | 0.03 - 7.81 |
| Thiazolin-4-one derivatives | - | Gram-positive bacteria | - |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | - | S. aureus | 16.1 (µM) |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | - | E. coli | 16.1 (µM) |
| Hydrazine-thiazole derivatives | - | Candida sp. | 0.45 - 31.2 (µM) |
Enzyme Inhibition
N-Thiazol-2-yl-amide analogs have been identified as inhibitors of various enzymes, suggesting their potential therapeutic applications in a range of diseases.
Comparative Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC50 / Ki |
| N-(thiazol-2-yl)acetamide derivative | Urease | 1.473 µM |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 μM (Ki) |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 μM (Ki) |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 μM (Ki) |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 μM (Ki) |
| N-(phenylsulfonyl)thiazole-2-carboxamide (W24) | α-glucosidase | 53.0 ± 7.7 μM |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer.[8]
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.[8]
-
Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration of 1 mM) and incubating at 37°C.[8]
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time.[8]
Urease Inhibition Assay
This assay is used to screen for inhibitors of the urease enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing jack bean urease solution, a suitable buffer, and the test compound at various concentrations.[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15-30 minutes.[8]
-
Substrate Addition: Add a solution of urea to start the enzymatic reaction.[8]
-
Ammonia Quantification: Determine the amount of ammonia produced, typically by measuring the absorbance change at a specific wavelength.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Antagonism
This technique is used to characterize the functional properties of ion channels, such as the Zinc-Activated Channel (ZAC), expressed in Xenopus oocytes.[9]
Protocol:
-
Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the ZAC.
-
Compound Application: After 2-5 days of incubation, place the oocytes in a recording chamber and perfuse with a control solution. Apply the N-Thiazol-2-yl-benzamide analogs at various concentrations.
-
Agonist Application: Co-apply the test compounds with a known ZAC agonist (e.g., 1 mM Zn²⁺).[9]
-
Data Recording and Analysis: Record the ion channel currents using a two-electrode voltage clamp setup. Determine the antagonist potency (IC50 values) by analyzing the concentration-inhibition curves.[9]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
Succinamic Acid Derivatives Emerge as Versatile Molecules in Biological Research
Succinamic acid derivatives, a class of organic compounds characterized by a succinic acid backbone with an amide linkage, are garnering significant attention in the scientific community for their diverse biological activities. Recent studies have highlighted their potential as anticancer, anticonvulsant, and antimicrobial agents, positioning them as promising scaffolds for drug discovery and development. This comparative guide synthesizes key findings from multiple biological assays, presenting a clear overview of their performance and the experimental protocols used for their evaluation.
Comparative Efficacy in Anticancer Assays
Succinamic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. A comparative summary of the half-maximal inhibitory concentration (IC50) values for several derivatives is presented below, showcasing their potency.
| Derivative/Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| α-hydroxy succinamic acid (α-HSA) | SCC4 (Head and Neck) | MTT Assay | Not specified, but effective at 100-200 µg/mL | [1][2] |
| Compound 2 (25-OH-PPD derivative) | A-549 (Lung), BGC-823 (Gastric) | MTT Assay | Higher potency than parent compound | [3] |
| Compound 3 (25-OH-PPD derivative) | A-549 (Lung), BGC-823 (Gastric) | MTT Assay | Higher potency than parent compound | [3] |
| Compound 7 (25-OH-PPD derivative) | A-549 (Lung), BGC-823 (Gastric) | MTT Assay | Higher potency than parent compound | [3] |
| Ursolic Acid derivative with succinyl moiety | NTUB1 | Not specified | Improved antiproliferative activity | [4] |
Studies have shown that α-hydroxy succinamic acid (α-HSA), both isolated from Eugenia jambolana and chemically synthesized, exhibits antiproliferative action by upregulating apoptotic genes like p53, p21, and Bax, and downregulating the anti-apoptotic gene survivin in the SCC4 human head and neck cancer cell line[1][2]. Furthermore, novel sulfamic and succinic acid derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) have been synthesized and tested, with some compounds showing higher cytotoxic activity against A-549 and BGC-823 cell lines compared to the parent compound, alongside lower toxicity in normal cells[3].
Anticonvulsant Potential of Succinimide Derivatives
A significant body of research has focused on the anticonvulsant properties of cyclic derivatives of succinic acid, particularly phenylsuccinimides. These compounds have been evaluated in various animal models of epilepsy.
| Derivative | Animal Model | Assay | ED50 (mg/kg) | Reference |
| N-morpholinemethyl derivative of m-bromophenylsuccinimide | Not specified | Antipentetrazole action, Maximal Electroshock (MES) | Strong activity | [5][6] |
| Compound 30 | Mice | MES, 6 Hz (32 mA) | 45.6 (MES), 39.5 (6 Hz) | [7] |
| Compound 4 | Mice | MES | 62.14 | [8] |
| Compounds 3, 4, 6, 14 | Mice | 6 Hz | 74.32 - 153.25 | [8] |
New hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and tested, with several showing significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice[8]. Another study on hybrid 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide derivatives identified compounds with broad-spectrum anticonvulsant activity and favorable safety profiles[7]. The N-morpholinemethyl derivative of m-bromophenylsuccinimide has been noted for its long duration of activity and strong protection against pentetrazole- and maximal electroshock-induced seizures[5][6].
Antimicrobial and Other Biological Activities
The therapeutic potential of succinamic acid and its derivatives extends to antimicrobial applications.
| Derivative/Compound | Microorganism | Assay | Activity | Reference |
| Monoesters of Succinic Acid | C. albicans, A. niger, E. coli, P. mirabilis | Zone of Inhibition, MIC | Bioactive against all screened microbes | [9] |
| Succinic Acid | NDM-1 E. coli | Disc Diffusion, MIC | MIC of 320 µg/ml | [10] |
| Succinic Acid | S. aureus, P. fluorescens | Disc Diffusion, MIC | MIC of 0.31 mg/mL (S. aureus), 0.63 mg/mL (P. fluorescens) | [11] |
Di- and tri-substituted benzyl monoesters derived from succinic anhydride have displayed bioactivity against fungal and bacterial strains, with their effectiveness dependent on the nature of the substituents[9]. Succinic acid itself has demonstrated a synergistic effect with the antibiotic colistin against New Delhi metallo-β-lactamase-1 (NDM-1) producing E. coli, reducing the minimum inhibitory concentration (MIC) of colistin[10]. It has also shown strong antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens by damaging the cell membrane and intracellular structures[11].
Beyond these areas, succinamic acid derivatives are being explored as DPP IV inhibitors for diabetes[12], and as potential anti-diabetic agents that can improve serum lipid profiles and reduce lipid peroxidation[13].
Experimental Protocols
A brief overview of the key experimental methodologies cited in the reviewed literature is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In the context of cancer research, it is used to measure the reduction of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the succinamic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used for this assay.
-
Drug Administration: The test compounds are administered to the animals, typically intraperitoneally or orally, at various doses.
-
Electrical Stimulation: After a specific time to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the seizure is determined and reported as the ED50.
Visualizing Cellular Impact and Experimental Design
To better understand the mechanisms and workflows involved in the study of succinamic acid derivatives, the following diagrams have been generated.
Caption: Signaling pathway of apoptosis induction by α-hydroxy succinamic acid.
Caption: General workflow for screening the anticonvulsant activity of derivatives.
References
- 1. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of cyclic derivatives of succinic acid with anticonvulsant activity. Part 3. | Semantic Scholar [semanticscholar.org]
- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of succinic & oxalic acid in reducing the dosage of colistin against New Delhi metallo-β-lactamase-1 bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
Structure-Activity Relationship of N-Thiazol-2-yl-succinamic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-Thiazol-2-yl-succinamic acid derivatives. While specific quantitative SAR data for a broad range of these derivatives remains limited in publicly available literature, this document synthesizes the existing information and draws comparisons with other relevant classes of compounds to elucidate potential SAR trends. The primary biological target identified for this scaffold is the kappa opioid receptor, with a secondary, less explored potential as succinate dehydrogenase inhibitors.
Biological Targets and Therapeutic Potential
1.1. Kappa Opioid Receptor (KOR) Agonism:
This compound derivatives have been investigated as agonists of the kappa opioid receptor (KOR). KORs are G-protein coupled receptors that play a crucial role in modulating pain, mood, and addiction.[1] Activation of KOR is known to produce analgesic effects without the addictive potential and respiratory depression associated with mu-opioid receptor (MOR) agonists.[2] However, KOR activation can also lead to undesirable side effects such as dysphoria and sedation, which has prompted research into developing biased agonists that preferentially activate G-protein signaling pathways over β-arrestin-2 dependent pathways to separate the therapeutic effects from the adverse ones.[1][2]
1.2. Succinate Dehydrogenase (SDH) Inhibition:
The thiazole moiety is a common scaffold in various enzyme inhibitors. While direct evidence for this compound derivatives as potent succinate dehydrogenase (SDH) inhibitors is not extensively documented, other thiazole-containing compounds have been explored for this activity.[3] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition can have significant effects on cellular metabolism. SDH inhibitors are being developed as fungicides and for other therapeutic applications.[4]
Comparative Analysis of Biological Activities
Due to the scarcity of publicly available, direct comparative data for a series of this compound derivatives, this section presents the known information and compares it with well-characterized KOR agonists and SDH inhibitors to infer potential SAR.
This compound Derivatives as KOR Agonists
The core this compound scaffold can be systematically modified to explore the SAR. Key areas for modification include the thiazole ring, the succinamic acid linker, and the terminal carboxylic acid.
Table 1: Postulated Structure-Activity Relationship for this compound Derivatives as KOR Agonists
| Modification Area | Position | Hypothesized Influence on Activity | Rationale/Comparison with Known KOR Agonists |
| Thiazole Ring | C4, C5 | Substituents may influence potency and selectivity. Aromatic or bulky groups could enhance binding affinity through interactions with hydrophobic pockets in the receptor. | In other KOR agonist series, such as diphenethylamines, substitutions on the aromatic rings significantly impact potency and efficacy.[5] |
| Succinamic Acid Linker | - | The length and rigidity of the linker are critical for optimal interaction with the receptor binding site. | The distance between key pharmacophoric elements is a crucial determinant of activity in many GPCR ligands. |
| Amide Nitrogen | - | Methylation or substitution could affect hydrogen bonding interactions and conformational flexibility. | In some opioid ligand series, N-alkylation can alter the agonist/antagonist profile. |
| Terminal Carboxylic Acid | - | Esterification or amidation could modulate pharmacokinetic properties (e.g., cell permeability) and may impact binding if the carboxylate forms a key interaction. | Conversion of a terminal carboxylate to an ester or amide is a common strategy in drug design to improve bioavailability. |
Comparison with Other Kappa Opioid Receptor Agonists
To provide context, the binding affinities of several well-characterized KOR agonists are presented in Table 2. These compounds represent different structural classes and provide a benchmark for the desired potency of novel KOR agonists.
Table 2: In Vitro Binding Affinities (Ki) of Selected KOR Ligands
| Ligand | Type | KOR Ki (nM) | Selectivity Profile |
| U-50,488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold)[6] |
| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist[6] |
| HS665 | Agonist | 0.49 | High binding affinity and potency[6] |
| Naltrexone | Antagonist | 0.3 | Non-selective opioid receptor antagonist[6] |
Note: Ki values can vary between studies depending on the experimental conditions.
Potential as Succinate Dehydrogenase Inhibitors
Should this scaffold be explored for SDH inhibitory activity, the succinamic acid moiety could mimic the natural substrate, succinate. The thiazole ring and its substituents would then be crucial for binding to the ubiquinone-binding (Qp) site of the enzyme.
Table 3: Postulated Structure-Activity Relationship for this compound Derivatives as SDH Inhibitors
| Modification Area | Hypothesized Influence on Activity | Rationale/Comparison with Known SDHIs |
| Thiazole Ring Substituents | Aromatic or lipophilic groups may enhance binding at the Qp site. | Many commercial SDHI fungicides possess aromatic rings that interact with key residues in the Qp site.[4] |
| Succinamic Acid Moiety | The free carboxylate is likely essential for mimicking succinate and binding to the active site. | The dicarboxylate structure of succinate is critical for its binding. |
| Amide Linker | The orientation and rigidity of the amide bond could influence the positioning of the thiazole ring within the Qp site. | The linker between the succinate-mimicking head and the Qp site-binding tail is a key optimization point in SDHI design.[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.
Kappa Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound to the kappa opioid receptor by measuring its ability to displace a radiolabeled ligand.[6][7][8]
-
Materials:
-
Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR).[8]
-
Non-labeled competing ligand (e.g., unlabeled U-69,593 for non-specific binding determination).[6]
-
Test compounds (this compound derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).[8]
-
Scintillation cocktail.
-
96-well microplate.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 20 µg of protein), the radioligand ([³H]U-69,593 at a concentration near its Kd, e.g., 0.4 nM), and various concentrations of the test compound.[6][8]
-
Total and Non-specific Binding: For total binding, no competing unlabeled ligand is added. For non-specific binding, a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593) is used.[6]
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[6][8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[9]
-
Materials:
-
Sample containing SDH (e.g., isolated mitochondria, tissue homogenate, or cell lysate).[9]
-
SDH Assay Buffer.[9]
-
SDH Substrate (Succinate).[9]
-
Electron Acceptor Probe (e.g., 2,6-dichlorophenolindophenol - DCIP).[9]
-
Test compounds (this compound derivatives).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 600 nm.[9]
-
-
Procedure:
-
Sample Preparation: Prepare tissue or cell homogenates, or isolated mitochondria in ice-cold SDH Assay Buffer.[9]
-
Reaction Mixture: In a 96-well plate, add the sample and the test compound at various concentrations.
-
Initiate Reaction: Add the SDH Substrate Mix and the Electron Acceptor Probe to start the reaction.[9]
-
Kinetic Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-30 minutes.[9]
-
Data Analysis: Determine the rate of change in absorbance over time in the linear range. Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH activity.
-
Visualizations
Signaling Pathway
Caption: Kappa Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflows for KOR Binding and SDH Inhibition Assays.
Logical Relationships in SAR
Caption: Logical Relationships in the SAR of this compound Derivatives.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. content.abcam.com [content.abcam.com]
A Comparative Guide to N-Thiazol-2-yl-succinamic acid and Standard Reference Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Thiazol-2-yl-succinamic acid in the context of well-established standard reference inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. Due to the limited availability of direct experimental data for this compound in the public domain, this document focuses on a detailed comparison with known SDH inhibitors, offering a framework for its potential evaluation. The structural similarity of this compound to succinate, the natural substrate of SDH, suggests its potential role as a competitive inhibitor.
Succinate dehydrogenase is a vital enzyme complex integrated into the inner mitochondrial membrane, where it uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol. Inhibition of SDH disrupts cellular energy metabolism and has emerged as a key target in various fields, including agriculture (as fungicides) and medicine (for conditions like cancer and ischemia-reperfusion injury).[1]
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several standard SDH inhibitors. It is important to note that these values can vary based on the experimental conditions, such as the enzyme source, substrate concentration, and assay method.
| Compound | Target/Enzyme Source | IC50 Value | Reference(s) |
| This compound | Not available | Not available | - |
| Atpenin A5 | Bovine heart mitochondria | 3.6 - 10 nM | [2] |
| Porcine SDH | 26 nM | [3] | |
| Carboxin | Bovine heart mitochondria | 1.1 µM | [4] |
| Thenoyltrifluoroacetone (TTFA) | Bovine heart mitochondria | 5.8 µM | [4] |
| Mitochondrial electron transport chain | 51.5 µM | [5] | |
| Malonate | Isolated cardiac mitochondria | ~40 µM | [6] |
| Fluxapyroxad | Fungal SDH | 4.24 µM | [7] |
| Siccanin | Pseudomonas aeruginosa SDH | 0.9 µM | [8] |
Signaling Pathways Affected by Succinate Dehydrogenase Inhibition
Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated succinate levels have profound effects on cellular signaling, most notably by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized, even in the presence of oxygen, creating a "pseudohypoxic" state. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of a compound against succinate dehydrogenase.
Protocol 1: Spectrophotometric Assay for SDH Activity
This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction, indicating SDH activity.[11]
Materials:
-
Isolated mitochondria or cell/tissue homogenate
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
Substrate: 20 mM succinate
-
Electron Acceptor: 50 µM DCIP
-
Phenazine methosulfate (PMS) as an intermediate electron carrier: 1 mM
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DCIP, and PMS.
-
Add the mitochondrial preparation or cell/tissue homogenate to the wells of the 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only).
-
To initiate the reaction, add the succinate substrate to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 30°C).
-
The rate of DCIP reduction is proportional to the SDH activity.
Data Analysis:
-
Calculate the initial rate of reaction (ΔAbs/min) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (considered 100% activity).
-
Plot the percentage of SDH activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: High-Resolution Respirometry for Complex II Activity
This method measures oxygen consumption in isolated mitochondria or permeabilized cells to assess the activity of the electron transport chain, specifically Complex II.[12]
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Isolated mitochondria or permeabilized cells
-
Respiration Medium: MiR05 or similar
-
Substrates for other complexes (e.g., pyruvate, malate for Complex I)
-
Inhibitors for other complexes (e.g., rotenone for Complex I, antimycin A for Complex III)
-
Substrate for Complex II: Succinate
-
ADP
-
Test compound
Procedure:
-
Calibrate the respirometer and add the respiration medium.
-
Add the isolated mitochondria or permeabilized cells to the chamber.
-
To assess Complex II-linked respiration, first inhibit Complex I with rotenone.
-
Add succinate to fuel Complex II, followed by ADP to stimulate maximal respiration (State 3).
-
Once a stable oxygen consumption rate is achieved, titrate in the test compound at various concentrations.
-
Record the resulting inhibition of oxygen consumption.
-
Finally, add antimycin A to inhibit Complex III and confirm that the observed respiration was due to the ETC.
Data Analysis:
-
Calculate the oxygen consumption rate (OCR) at each concentration of the inhibitor.
-
Normalize the OCR to the rate before the addition of the inhibitor.
-
Plot the percentage of Complex II-linked respiration against the inhibitor concentration to determine the IC50.
Conclusion
While direct experimental data for this compound is not yet widely available, its structural resemblance to succinate strongly suggests its potential as a succinate dehydrogenase inhibitor. By utilizing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate its inhibitory potency and compare it to the well-characterized reference compounds presented. Understanding the comparative efficacy and mechanism of action of novel compounds like this compound is crucial for the development of new therapeutics and research tools targeting mitochondrial metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siccanin rediscovered as a species-selective succinate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cross-validation of "N-Thiazol-2-yl-succinamic acid" bioactivity in different cell lines
Cross-Validation of Thiazole-Based Bioactivity: A Comparative Guide for Researchers
Introduction:
While direct experimental data on the bioactivity of "N-Thiazol-2-yl-succinamic acid" remains limited in publicly accessible literature, the broader family of thiazole derivatives has been the subject of extensive research, revealing a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various N-thiazol-2-yl derivatives across different cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is collated from multiple studies on structurally related compounds, highlighting the potential therapeutic applications of the thiazole scaffold, particularly in oncology.
The primary focus of this guide is the anticancer activity of thiazole derivatives, which is the most extensively documented bioactivity. We will explore their effects on various cancer cell lines, delve into the experimental protocols used to determine these activities, and visualize the underlying signaling pathways.
Comparative Bioactivity of Thiazole Derivatives in Cancer Cell Lines
The cytotoxic and antiproliferative effects of N-thiazol-2-yl derivatives have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values of various thiazole derivatives, providing a comparative overview of their potency in different cancer cell types.
Table 1: Antiproliferative Activity of Thiazole Derivatives in Breast Cancer Cell Lines
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hydrazinyl-thiazole-4[5H]-ones (Compound 4c) | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazolyl-indole-carboxamide (Compound 6i) | MCF-7 | 6.10 ± 0.4 | - | - |
| Thiazolyl-indole-carboxamide (Compound 6v) | MCF-7 | 6.49 ± 0.3 | - | - |
| 3-Nitrophenylthiazolyl (Compound 4d) | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
| 4-Chlorophenylthiazolyl (Compound 4b) | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |
Table 2: Antiproliferative Activity of Thiazole Derivatives in Liver and Colorectal Cancer Cell Lines
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hydrazinyl-thiazole-4[5H]-ones (Compound 4c) | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Thiazole-5-carboxamides | Bel7402 | Moderate Activity | - | - |
| Thiazole-5-carboxamides | HCT-8 | Moderate Activity | - | - |
| Thiazolyl Pyrazoles | HCT-116 | Potent Activity | Doxorubicin | - |
Table 3: Antiproliferative Activity of Thiazole Derivatives in Other Cancer Cell Lines
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine | A549 (Lung) | High Selectivity | Doxorubicin | - |
| Thiazole-5-carboxamides | A549 (Lung) | Moderate Activity | - | - |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide | HL-60 (Leukemia) | High Cytotoxicity | - | - |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide | THP-1 (Leukemia) | Cytotoxic Activity | - | - |
Experimental Protocols
The evaluation of the bioactivity of thiazole derivatives involves a range of standardized cell-based assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A stock solution of the test compound (e.g., a thiazole derivative) is prepared in DMSO and serially diluted in the culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are treated with the thiazole derivative at its IC₅₀ concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways in Anticancer Activity
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling molecules involved in cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] The diagram below illustrates a simplified signaling pathway often targeted by these compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening and characterizing the bioactivity of novel chemical compounds like thiazole derivatives.
Caption: General workflow for screening the bioactivity of thiazole derivatives.
The N-thiazol-2-yl moiety is a privileged scaffold in medicinal chemistry, with a vast number of its derivatives demonstrating significant biological activity, particularly potent anticancer effects across a range of cell lines. While data on "this compound" itself is sparse, the comparative data presented in this guide strongly suggests that this chemical family holds considerable promise for the development of novel therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the bioactivity of new thiazole derivatives. Further investigation into the structure-activity relationships of these compounds will be crucial in optimizing their potency and selectivity for future clinical applications.
References
Comparative Benchmarking of N-Thiazol-2-yl-succinamic Acid Against Known Enzyme Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical enzyme inhibitory activity of N-Thiazol-2-yl-succinamic acid against established inhibitors for two key enzymes: Carbonic Anhydrase and α-Glucosidase. While direct experimental data for this compound is not currently available in public literature, this document serves as a framework for its potential evaluation, drawing on the known activities of structurally related thiazole-containing compounds.
Introduction
This compound is a small molecule featuring a thiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities.[1] Derivatives of 2-aminothiazole have shown inhibitory effects against various enzymes, including carbonic anhydrases and α-glucosidase.[2][3] This guide outlines the experimental protocols and data presentation formats necessary to benchmark this compound against well-characterized inhibitors.
Section 1: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and fluid balance.[4][5][6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[6][7]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound (hypothetical) and known carbonic anhydrase inhibitors against different CA isoforms.
| Compound | Target Enzyme | IC50 / Ki | Reference Compound |
| This compound | hCA I | Data Placeholder | Acetazolamide |
| hCA II | Data Placeholder | ||
| Acetazolamide | hCA I | Ki: 50 nM | - |
| hCA II | Ki: 14 nM | [8] | |
| hCA IX | IC50: 30 nM | [9] | |
| Dorzolamide | hCA II | Ki: 1.9 nM | - |
| hCA IV | Ki: 31 nM | [8] | |
| Brinzolamide | hCA II | IC50: 3.19 nM | - |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase can be determined using a colorimetric assay based on the esterase activity of the enzyme.
Materials:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compound (this compound) and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound or reference inhibitor solutions to the respective wells. Include a vehicle control (DMSO).
-
Add the CA enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Workflow Diagrams
Caption: Role of Carbonic Anhydrase in pH Regulation and Site of Inhibition.
Caption: Experimental Workflow for CA Inhibition Assay.
Section 2: α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[10][11][12] Inhibition of α-glucosidase is a well-established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[13]
Comparative Inhibitory Activity
The following table presents a comparison of the α-glucosidase inhibitory activity (IC50 values) of this compound (hypothetical) and the known inhibitor, Acarbose.
| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound |
| This compound | α-Glucosidase | Data Placeholder | Acarbose |
| Acarbose | α-Glucosidase | 262.32 | [3] |
Note: IC50 values for Acarbose can vary depending on the specific assay conditions.
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory effect on α-glucosidase activity can be assessed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compound (this compound) and reference inhibitor (e.g., Acarbose) dissolved in a suitable solvent
-
Sodium carbonate (1 M) to stop the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Mixture Preparation:
-
In a 96-well plate, add the test compound or reference inhibitor at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the pNPG substrate to each well to start the reaction.
-
Incubate the mixture at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Metabolic Pathway and Workflow Diagrams
Caption: Role of α-Glucosidase in Carbohydrate Digestion and Site of Inhibition.
Caption: Experimental Workflow for α-Glucosidase Inhibition Assay.
References
- 1. nbinno.com [nbinno.com]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Alpha glucosidase activity: Significance and symbolism [wisdomlib.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Synthesis and Biological Evaluation of N-Thiazol-2-yl-succinamic Acid and Alternative Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis of N-Thiazol-2-yl-succinamic acid and its potential biological activity in the context of known kappa opioid receptor (KOR) agonists. While the synthesis of this compound is reproducible, publicly available data on its biological performance is limited. Therefore, this document focuses on presenting a detailed synthesis protocol for the target compound and compares its structural class to well-characterized alternative KOR agonists with supporting experimental data from published literature.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the reaction of 2-aminothiazole with succinic anhydride. This reaction has been reported in both conventional solvent-based and mechanochemical conditions.
Experimental Protocol: Synthesis via Solution-Phase Reaction
This protocol is adapted from the reported synthesis of this compound.
Materials and Reagents:
-
2-Aminothiazole
-
Succinic anhydride
-
Polar organic solvent (e.g., acetone, 1,4-dioxane, or isopropanol)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable polar organic solvent.
-
Add succinic anhydride (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent.
Characterization Data:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following 1H NMR data has been reported for the compound[1]:
-
1H NMR (400 MHz, DMSO-d6) δ: 12.16 (brs, 2H), 7.45 (d, 1H), 7.20 (d, 1H), 2.63 (t, 2H), 2.52 (t, 2H).
Synthesis Workflow
Biological Activity and Comparison with Alternatives
This compound is described in a patent as a potential kappa opioid receptor (KOR) agonist, suggesting its utility in treating conditions like gastrointestinal disorders, pain, and pruritus. However, to date, no specific quantitative biological data, such as receptor binding affinities (Ki) or functional activities (EC50 or IC50), for this compound has been published in the peer-reviewed literature.
In the absence of direct data, this section provides a comparative overview of well-established KOR agonists, which can be considered as functional alternatives.
Alternative Kappa Opioid Receptor Agonists
1. U-50,488: A highly selective KOR agonist widely used as a research tool. It is known for its analgesic, diuretic, and antitussive effects.
2. Nalfurafine (Remitch®): The first selective KOR agonist approved for clinical use in Japan for the treatment of uremic pruritus in hemodialysis patients. It is reported to have a lower incidence of dysphoric side effects compared to other KOR agonists.
3. Aminothiazolomorphinans: A class of potent KOR agonists with some members also exhibiting activity at the mu-opioid receptor.
Comparative Biological Data of Alternative KOR Agonists
The following table summarizes the reported in vitro biological data for selected alternative KOR agonists. This data provides a benchmark for the expected activity of a potent and selective KOR agonist.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| U-50,488 | Kappa | Radioligand Binding | 0.70 - 1.2 | - | - | [2] |
| Kappa | [35S]GTPγS Binding | - | 25.56 | 91 | [3] | |
| Nalfurafine | Kappa | Radioligand Binding | ~1 | - | - | [3] |
| Kappa | [35S]GTPγS Binding | - | 0.097 | 91 | [3] | |
| Kappa (human) | ERK1/2 Activation | - | 1.4 | 99 | [4] | |
| Aminothiazolomorphinan (cpd 3) | Kappa | Radioligand Binding | 0.066 | - | - | [5] |
| Aminothiazolomorphinan (cpd 11) | Kappa | Radioligand Binding | 0.30 | - | - | [5] |
Note: Ki values represent the binding affinity of the compound to the receptor (a lower value indicates higher affinity). EC50 values represent the concentration of the compound that produces 50% of its maximal effect in a functional assay (a lower value indicates higher potency). Emax represents the maximum effect of the compound relative to a standard full agonist.
Signaling Pathways of Kappa Opioid Receptors
Activation of KORs by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling is believed to be responsible for the therapeutic effects of KOR agonists, such as analgesia.
Conclusion
This compound can be synthesized in a reproducible manner from readily available starting materials. While it has been patented as a potential kappa opioid receptor agonist, there is a notable lack of publicly available biological data to substantiate this claim and to allow for a direct performance comparison with other KOR agonists.
Researchers and drug development professionals interested in this scaffold for KOR-targeted therapies should consider the following:
-
Reproducible Synthesis: The synthesis protocol provided offers a clear pathway to obtain the compound for further studies.
-
Need for Biological Evaluation: The biological activity of this compound needs to be experimentally determined. Standard in vitro binding and functional assays are required to quantify its affinity, potency, and efficacy at the kappa opioid receptor and to assess its selectivity over other opioid receptors.
-
Well-Characterized Alternatives: Compounds like U-50,488 and Nalfurafine, along with various aminothiazolomorphinans, serve as excellent benchmarks for KOR agonist activity and provide a strong basis for comparative studies.
Future research should focus on the biological characterization of this compound to validate its potential as a therapeutic agent and to understand its structure-activity relationship in comparison to the established KOR agonists.
References
- 1. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminothiazolomorphinans with Mixed Kappa and Mu Opioid Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation and Biological Activity of N-Thiazol-2-yl-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N-Thiazol-2-yl-succinamic acid possesses a chiral center, necessitating the separation of its (R) and (S) enantiomers and a thorough evaluation of their individual biological activities to identify the eutomer and distomer. Thiazole-containing compounds are known to exhibit a wide range of biological effects, including anticancer and antimicrobial activities.[1][2][3] Similarly, succinamic acid derivatives have also been investigated for their therapeutic potential.[4][5] This guide details a proposed experimental workflow for the enantiomeric separation of this compound via High-Performance Liquid Chromatography (HPLC) and a subsequent comparative analysis of the enantiomers' cytotoxic activity against common cancer cell lines.
Enantiomeric Separation by Chiral HPLC
The separation of acidic enantiomers is effectively achieved using chiral stationary phases (CSPs) designed for this class of compounds. Polysaccharide-based and anion-exchange-type CSPs are particularly well-suited for the resolution of chiral carboxylic acids.[6][7]
Proposed Experimental Protocol: Chiral HPLC Separation
-
Instrumentation : A standard HPLC system equipped with a UV detector is to be used.
-
Chiral Stationary Phase : A Chiralpak AD-H column (250 x 4.6 mm, 5 µm), a polysaccharide-based CSP, is proposed for the initial screening.[7] Alternatives include other polysaccharide-based columns (e.g., Chiralcel OD-H) or anion-exchange columns like CHIRALPAK QN-AX.[6]
-
Mobile Phase : An isocratic mobile phase consisting of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v) is recommended. The alcohol modifier (IPA) and the acidic additive (TFA) are crucial for achieving good resolution and peak shape for acidic compounds.[7]
-
Flow Rate : A flow rate of 1.0 mL/min is proposed.
-
Detection : UV detection at 254 nm.
-
Sample Preparation : A racemic standard of this compound is to be dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume : 10 µL.
-
Data Analysis : The retention times (t_R), resolution factor (R_s), and selectivity factor (α) will be calculated to evaluate the separation efficiency.
Hypothetical Separation Data
The following table summarizes the expected outcomes from the proposed chiral HPLC method.
| Parameter | (R)-N-Thiazol-2-yl-succinamic acid | (S)-N-Thiazol-2-yl-succinamic acid |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{>99% (after preparative separation)} |
Note: The data presented in this table is hypothetical and serves as an illustrative example of a successful enantiomeric separation.
Caption: Workflow for the enantiomeric separation of this compound.
Comparative Biological Activity: Anticancer Properties
Given that numerous thiazole derivatives have demonstrated cytotoxic effects against cancer cells, a comparative in vitro study of the this compound enantiomers is proposed to determine if the activity is stereoselective.[1][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is proposed for this evaluation.
Proposed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Lines : A panel of human cancer cell lines is proposed, such as HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).[1]
-
Cell Culture : Cells will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment : Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells will be treated with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of the purified (R) and (S) enantiomers for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.
-
MTT Assay : After the incubation period, MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability will be calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values for each enantiomer will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
This table presents hypothetical IC₅₀ values to illustrate a potential outcome where one enantiomer is significantly more active than the other.
| Compound | HepG-2 | MCF-7 | HCT-116 |
| (R)-N-Thiazol-2-yl-succinamic acid | > 100 µM | > 100 µM | > 100 µM |
| (S)-N-Thiazol-2-yl-succinamic acid | 15.2 µM | 22.5 µM | 18.9 µM |
| Doxorubicin (Positive Control) | 0.8 µM | 0.5 µM | 0.7 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: Proposed workflow for the comparative cytotoxicity analysis of enantiomers.
Conclusion
This guide outlines a systematic approach for the enantiomeric separation of this compound and the subsequent evaluation of the enantiomers' biological activity. The proposed chiral HPLC method provides a robust starting point for achieving high-purity enantiomers. The comparative cytotoxicity assay is a crucial step in elucidating the stereochemistry-activity relationship, which is fundamental for any future drug development efforts involving this compound. The hypothetical data presented underscores the potential for significant differences in biological activity between enantiomers, highlighting the importance of such comparative studies. Researchers are encouraged to adapt and optimize these protocols to generate empirical data for this compound.
References
- 1. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and antiproliferative activities of new arylidene-hydrazinyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-Thiazol-2-yl-succinamic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of various analogs of N-Thiazol-2-yl-succinamic acid across different therapeutic areas. The following sections detail the performance of these compounds in preclinical animal models, supported by experimental data and detailed methodologies.
Anti-inflammatory Analogs: Targeting Cyclooxygenase-2 (COX-2)
A series of N-(benzo[d]thiazol-2-yl) acetamide derivatives, analogs of this compound, have demonstrated notable anti-inflammatory and analgesic properties. These compounds are proposed to exert their effects through the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
In Vivo Efficacy
In a study utilizing the acetic acid-induced writhing test in albino mice, a model for assessing analgesic activity, N-(benzo[d]thiazol-2-yl)acetamide (S30A1) and its 6-nitro derivative (S30) were evaluated.[1] At a dose of 100 mg/kg body weight, compound S30A1 showed a significant reduction in writhing response, comparable to the standard drug diclofenac sodium.[1]
Table 1: In Vivo Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide Analogs
| Compound | Dose (mg/kg) | Time Interval | Writhing Reduction (%) | Reference Drug (Diclofenac Sodium) Writhing Reduction (%) |
| S30A1 | 100 | 0-5 min | 76 | 76 (10 mg/kg) |
| S30A1 | 100 | 5-10 min | 81 | 91 (10 mg/kg) |
| S30 | 100 | 0-5 min | 66 | 76 (10 mg/kg) |
| S30 | 100 | 5-10 min | 75 | 91 (10 mg/kg) |
Another class of analogs, thiazolyl-carbonyl-thiosemicarbazides, has also shown promising anti-inflammatory effects in a turpentine oil-induced inflammation model in rats. These compounds were found to lower the acute phase response of bone marrow and reduce oxidative stress.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses the analgesic efficacy of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.
-
Animals: Male albino mice are used for the experiment.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are divided into control, standard, and test groups.
-
Drug Administration: The test compounds (e.g., 100 mg/kg) or standard drug (e.g., diclofenac sodium, 10 mg/kg) are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of writhing. The control group receives the vehicle.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a defined period, typically 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
Carrageenan-Induced Paw Edema (Rat)
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Wistar or Sprague-Dawley rats are used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: Test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathway
The anti-inflammatory effects of these this compound analogs are primarily attributed to the inhibition of the COX-2 signaling pathway.
Caption: COX-2 Inflammatory Signaling Pathway.
Anticancer Analogs: Targeting Androgen Receptor and Kinase Pathways
Several this compound analogs have been investigated for their potential as anticancer agents, with mechanisms targeting key signaling pathways involved in tumor growth and proliferation, such as the Androgen Receptor (AR) pathway, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling, and the PI3K/Akt pathway.
In Vivo Efficacy
A notable example is the N-(thiazol-2-yl) furanamide derivative, C13, which has shown significant efficacy in a castration-resistant prostate cancer (CRPC) model. Oral administration of C13 resulted in a remarkable 123.4% tumor growth inhibition in an LNCaP xenograft model without apparent toxicity.[2] This compound acts as an antagonist of the Androgen Receptor dimerization interface pocket.[2]
Other thiazole derivatives have demonstrated potent in vitro activity against various cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HepG2) cancer cells.[3] For instance, some analogs have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.
Table 2: In Vivo Anticancer Efficacy of N-(thiazol-2-yl) furanamide C13
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| C13 | LNCaP Xenograft | Prostate Cancer | Oral | 123.4 |
Experimental Protocols
Subcutaneous Xenograft Model (e.g., LNCaP for Prostate Cancer)
This model is widely used to assess the in vivo efficacy of anticancer compounds against human tumors.
-
Cell Culture: Human cancer cells (e.g., LNCaP) are cultured in appropriate media under sterile conditions.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. The test compound is administered according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.
Signaling Pathways
The anticancer activity of these analogs is mediated through the inhibition of various signaling pathways critical for cancer cell survival and proliferation.
Androgen Receptor (AR) Dimerization Pathway
References
Safety Operating Guide
Proper Disposal of N-Thiazol-2-yl-succinamic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Thiazol-2-yl-succinamic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, grounded in established safety protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety and handling requirements for this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid generating dust.[3]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
-
Waste Characterization:
-
Properly identify and label the waste container with the full chemical name: "this compound".
-
Note any solvents or other chemicals mixed with the waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container for solid this compound waste.
-
For solutions, use a compatible and clearly labeled liquid waste container.
-
-
Storage:
-
Waste Collection:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Control Ignition Sources: Remove any potential sources of ignition from the spill area.
-
Containment:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[1]
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Oral LD50 (Succinic Acid) | 2,260 mg/kg | Rat | [3] |
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
